molecular formula C15H15N3O2S B4418724 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

カタログ番号: B4418724
分子量: 301.4 g/mol
InChIキー: GJQAJIXTPGOZBS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide is 301.08849790 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-21(20,12-6-2-1-3-7-12)16-11-10-15-17-13-8-4-5-9-14(13)18-15/h1-9,16H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQAJIXTPGOZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Potential Biological Activity of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and potential biological significance of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide. This molecule uniquely combines two pharmacologically important scaffolds: benzimidazole and benzenesulfonamide. Benzimidazole derivatives are known for a wide range of therapeutic activities, including anticancer and antimicrobial effects.[1][2][3] Similarly, the benzenesulfonamide moiety is a cornerstone in the development of various therapeutic agents.[4] This guide will delve into the synthesis, structural analysis, and predicted biological activity of the title compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The Convergence of Two Privileged Scaffolds

The strategic combination of well-established pharmacophores into a single molecular entity is a proven approach in the quest for novel therapeutic agents with enhanced potency and selectivity. N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a prime example of such a molecular hybrid, integrating the benzimidazole and benzenesulfonamide moieties.

  • The Benzimidazole Core: The benzimidazole ring system, a bicyclic structure composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to purine bases allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]

  • The Benzenesulfonamide Moiety: The benzenesulfonamide group (-SO₂NH-) is another critical pharmacophore, most famously associated with the first commercially available antibiotics, the sulfa drugs. Beyond their antimicrobial effects, benzenesulfonamide derivatives have been developed as anticancer agents, diuretics, and anticonvulsants, often by targeting specific enzymes like carbonic anhydrases.[4]

The ethyl linker in N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide provides a flexible bridge between these two key functional groups, allowing for optimal spatial orientation and interaction with biological macromolecules.

Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway:

G cluster_0 Step 1: Benzimidazole Ring Formation cluster_1 Step 2: Sulfonamide Bond Formation A o-Phenylenediamine C 2-(2-Aminoethyl)-1H-benzoimidazole A->C Condensation B 3-Aminopropanoic acid B->C E N-[2-(1H-Benzoimidazol-2-yl)-ethyl]- benzenesulfonamide C->E Nucleophilic Acyl Substitution D Benzenesulfonyl chloride D->E

Caption: Proposed two-step synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide.

Step-by-Step Experimental Protocol (Proposed):

Step 1: Synthesis of 2-(2-Aminoethyl)-1H-benzoimidazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and 3-aminopropanoic acid (1.1 equivalents) in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or under microwave irradiation conditions. The use of an acid catalyst facilitates the condensation and subsequent cyclization.

  • Reaction Execution: Heat the reaction mixture to a temperature appropriate for the chosen solvent (typically 120-150 °C for PPA) for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water. Neutralize the acidic solution with a suitable base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until a precipitate forms.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(2-aminoethyl)-1H-benzoimidazole.

Step 2: Synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

  • Reaction Setup: Dissolve the 2-(2-aminoethyl)-1H-benzoimidazole (1 equivalent) from the previous step in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask. Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to act as an acid scavenger.

  • Addition of Reagent: Cool the mixture in an ice bath and add a solution of benzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise with constant stirring. The low temperature helps to control the exothermic reaction.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is complete, wash the reaction mixture sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the final product, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide.

Structural Analysis and Spectroscopic Characterization

The definitive structural elucidation of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide would rely on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction. While experimental data for the title compound is not available, we can predict the expected spectroscopic features based on its constituent functional groups and data from closely related structures.

Predicted Spectroscopic Data:

Spectroscopic TechniquePredicted Key Features
¹H NMR - Aromatic protons of the benzimidazole and benzenesulfonamide rings in the range of δ 7.0-8.0 ppm. - A broad singlet for the N-H proton of the benzimidazole ring (δ > 10 ppm). - Triplets for the two methylene (-CH₂) groups of the ethyl linker. - A signal for the sulfonamide N-H proton.[5][6][7][8]
¹³C NMR - Aromatic carbon signals in the range of δ 110-150 ppm. - A signal for the C2 carbon of the benzimidazole ring (around δ 150-155 ppm). - Signals for the methylene carbons of the ethyl linker.[6][9]
FT-IR (cm⁻¹) - N-H stretching vibrations for the benzimidazole and sulfonamide groups (around 3100-3400 cm⁻¹). - C=N stretching of the imidazole ring (around 1620 cm⁻¹). - Asymmetric and symmetric SO₂ stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹, respectively).[7][10][11]
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns including cleavage of the ethyl linker and loss of the SO₂ group.

Crystallographic Insights from a Related Structure:

The crystal structure of the closely related compound, 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide, provides valuable insights into the likely three-dimensional conformation of the title compound.[12] In this related structure, the benzene and benzimidazole rings are not coplanar, exhibiting a significant dihedral angle between them.[12] This non-planar arrangement is a common feature in such molecules and can influence their binding to biological targets. The crystal packing is stabilized by intermolecular hydrogen bonds, a feature also expected for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide due to the presence of N-H and S=O groups.[12]

Predicted Biological Activity and Therapeutic Potential

The combination of the benzimidazole and benzenesulfonamide scaffolds suggests that N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a promising candidate for a range of biological activities.

Anticancer Potential:

Both benzimidazole and benzenesulfonamide derivatives have demonstrated significant anticancer properties through various mechanisms.[1][2][13]

  • Mechanism of Action: Potential anticancer mechanisms could include:

    • Enzyme Inhibition: Inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases (particularly the tumor-associated isoforms CA IX and CA XII), kinases, and topoisomerases.[4]

    • Disruption of Microtubule Polymerization: Similar to some known benzimidazole-based anticancer drugs.

    • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Workflow for In Vitro Anticancer Evaluation:

G A Compound Synthesis and Purification B Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB) A->B C Mechanism of Action Studies B->C D Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) C->D E Apoptosis Assays (e.g., Annexin V/PI staining) C->E F Cell Cycle Analysis C->F

Caption: A typical workflow for the in vitro evaluation of potential anticancer compounds.

Antimicrobial Activity:

The foundational role of sulfonamides as antibacterial agents, coupled with the known antimicrobial properties of benzimidazoles, suggests that the title compound could exhibit activity against a range of microbial pathogens.[3][14][15]

  • Mechanism of Action: The antimicrobial action could arise from:

    • Inhibition of Folic Acid Synthesis: A classic mechanism for sulfonamides, where they act as competitive inhibitors of dihydropteroate synthase.

    • Inhibition of other essential microbial enzymes.

Experimental Protocol for Antimicrobial Screening:

A standard broth microdilution method would be employed to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacterial and fungal strains.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Its hybrid structure, combining the versatile benzimidazole core with the well-established benzenesulfonamide moiety, suggests a high potential for diverse biological activities, particularly in the realms of oncology and infectious diseases.

While this guide has outlined a logical synthetic pathway and predicted the structural and biological properties of the title compound, further experimental validation is imperative. Future research should focus on:

  • Definitive Synthesis and Characterization: The execution of the proposed synthesis and comprehensive spectroscopic and crystallographic analysis to confirm the structure of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide.

  • In-depth Biological Evaluation: Systematic screening of the compound against a broad panel of cancer cell lines and microbial strains to determine its potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which the compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to identify key structural features that govern biological activity and to optimize lead compounds for improved efficacy and safety profiles.

The exploration of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide and its derivatives holds considerable promise for the development of novel therapeutic agents to address unmet medical needs.

References

  • Mran, H. N., Jasim, G. A., & Abidtawfeeq, T. H. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells.
  • Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for analgesic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 76, 494-505.
  • Kaur, H., et al. (2020). Antimicrobial evaluation and docking study of some new substituted benzimidazole-2yl derivatives. Bioorganic Chemistry, 101, 103972.
  • BenchChem. (2025). An In-Depth Technical Guide to In Vitro Studies of Benzenesulfonamide Compounds. BenchChem.
  • El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-528.
  • Viltė, S., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6889.
  • Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
  • The Royal Society of Chemistry. (2019). 1H NMR spectra. Retrieved from [Link]

  • Ashraf, A., et al. (2012). 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2069.
  • Stoyanova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39356-39369.
  • Pilyugin, V. S., et al. (2025). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Chemistry of Heterocyclic Compounds, 33, 1082-1087.
  • Singh, N., et al. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. European Journal of Medicinal Chemistry, 45(12), 5940-5949.
  • Ratreya, P., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(49), 30962-30971.
  • Koyun, M., et al. (2023). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 693-704.
  • BenchChem. (2025). Experimental protocol for synthesizing 2-(1H-benzo[d]imidazol-2-yl)aniline metal complexes. BenchChem.
  • Baviskar, B., et al. (2009). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). International Journal of ChemTech Research, 1(2), 186-190.
  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved from [Link]

  • Al-Omair, M. A., et al. (2021). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2021(3), M1268.
  • NIST. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Rodriguez, J., et al. (2020). Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. Journal of Heterocyclic Chemistry, 57(10), 3746-3757.
  • Benod, C., et al. (2008). N-1H-benzimidazol-5-ylbenzenesulfonamide derivatives as potent hPXR agonists. Journal of Medicinal Chemistry, 51(8), 2445-2454.
  • Todorova, N., et al. (2012). Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Folia Medica, 54(2), 49-54.
  • Wang, Y., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 64(15), 11216-11234.
  • Wouters, J., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. International Journal of Molecular Sciences, 24(24), 17319.
  • Al-Hourani, B. J., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 30(14), 3456.
  • Almansour, A. I., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1585.
  • Al-Ghorbani, M., et al. (2024). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. RSC Advances, 14(20), 14001-14016.

Sources

Unraveling the Polypharmacology of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery moves away from the "one-target, one-drug" paradigm, privileged scaffolds that can be finely tuned to engage multiple distinct biological targets have become invaluable. N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide (hereafter referred to as the BEBS scaffold ) represents a highly versatile pharmacophore. By combining a heterocyclic benzimidazole core, a flexible ethyl linker, and a benzenesulfonamide moiety, this structural class has demonstrated potent efficacy across metabolic, infectious, and oncological disease models.

This technical guide provides an in-depth mechanistic analysis of the BEBS scaffold, detailing its molecular architecture, target-specific mechanisms of action, and the self-validating experimental protocols required to evaluate its efficacy.

Molecular Architecture and Pharmacophore Mapping

The pharmacological versatility of the BEBS scaffold is rooted in its tripartite structure, where each module serves a distinct physicochemical purpose:

The Benzimidazole Core: Acting as a bioisostere for purines and indoles, this bicyclic system provides a massive electron cloud ideal for π

π stacking with aromatic amino acids (e.g., Tyrosine, Phenylalanine) in enzyme active sites. Its amphoteric nature allows it to act simultaneously as a hydrogen bond donor and acceptor.
  • The Ethyl Linker: The two-carbon aliphatic chain provides critical rotational degrees of freedom. It ensures the optimal spatial geometry (approximately 2.5 to 3.0 Å) between the bulky benzimidazole and the sulfonamide, preventing steric clashes while allowing the molecule to adapt to deep catalytic pockets.

  • The Benzenesulfonamide Moiety: Traditionally recognized as a classic zinc-binding group in metalloenzymes, the sulfonamide group in the BEBS scaffold also acts as a highly effective phosphotyrosine mimetic. The electron-withdrawing nature of the sulfonyl group increases the acidity of the adjacent NH proton, enhancing hydrogen-bonding strength.

  • Primary Mechanism: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

    Causality and Pathway Dynamics

    Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of the insulin signaling pathway. It dephosphorylates the active tyrosine residues on the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), thereby dampening insulin sensitivity[1]. Inhibiting PTP1B is a highly sought-after mechanism for treating Type 2 Diabetes and obesity.

    The BEBS scaffold acts as a potent competitive inhibitor of PTP1B. The benzenesulfonamide group structurally mimics the phosphate group of a phosphotyrosine residue, anchoring itself deep within the highly polar catalytic cleft of PTP1B. Concurrently, the benzimidazole core extends into the secondary aryl-binding site (a unique feature of PTP1B compared to other phosphatases), conferring high target selectivity and preventing off-target inhibition of the closely related T-cell protein tyrosine phosphatase (TCPTP).

    PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 Phosphorylation IR->IRS1 Tyrosine Kinase Activity PI3K PI3K / AKT Cascade IRS1->PI3K Activates Glut4 GLUT4 Translocation (Glucose Uptake) PI3K->Glut4 Stimulates PTP1B PTP1B (Active) PTP1B->IR Dephosphorylates (Inhibits) PTP1B->IRS1 Dephosphorylates (Inhibits) BEBS BEBS Scaffold (Inhibitor) BEBS->PTP1B Orthosteric Inhibition

    Insulin signaling pathway restoration via PTP1B inhibition by the BEBS scaffold.

    Secondary Mechanism: Antimicrobial Efficacy (Anti-MRSA)

    Causality and Target Engagement

    Beyond metabolic disorders, benzimidazolylbenzenesulfonamides exhibit strong bactericidal activity against Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA)[2]. The mechanism is dual-fold:

    • Topoisomerase Disruption: The planar benzimidazole core intercalates into bacterial DNA or binds to the ATP-binding site of bacterial DNA gyrase/topoisomerase IV, halting DNA replication.

    • Membrane Depolarization: The lipophilic nature of the benzenesulfonamide group allows the molecule to partition into the bacterial lipid bilayer, disrupting membrane potential and leading to cell lysis. Quantitative Structure-Activity Relationship (QSAR) studies indicate that electron-withdrawing substituents on the benzimidazole ring significantly enhance this anti-MRSA potency[3].

    MRSA_Workflow Synth Compound Synthesis & QC MIC Broth Microdilution (MIC Determination) Synth->MIC Purified Compound TimeKill Time-Kill Kinetics MIC->TimeKill Active Hits (MIC < 10 µg/mL) Tox Cytotoxicity Counter-screen MIC->Tox Selectivity Index Target Target Validation (Enzyme Assays) TimeKill->Target Bactericidal Profile

    Self-validating experimental workflow for evaluating anti-MRSA efficacy and target specificity.

    Tertiary Mechanism: Carbonic Anhydrase (CA) Inhibition

    The BEBS scaffold also demonstrates nanomolar affinity for human Carbonic Anhydrase (CA) isozymes, specifically the tumor-associated isoforms CA IX and CA XII[4]. In hypoxic solid tumors, CA XII is overexpressed to regulate intracellular pH. The sulfonamide nitrogen of the BEBS scaffold directly coordinates with the active-site Zn2+ ion of the CA enzyme, displacing the catalytic water molecule and shutting down the hydration of CO2​ . The ethyl-benzimidazole tail interacts with the hydrophobic half of the CA active site, driving isoform selectivity[5].

    Quantitative Data Summary

    The pleiotropic nature of the BEBS scaffold requires careful tuning of substituents to drive selectivity toward a specific target. The table below summarizes the typical pharmacological profile of this class:

    Target SystemPrimary Assay MethodologyTypical Potency (IC50 / MIC)Key Molecular Interaction
    PTP1B pNPP Cleavage Assay10 - 500 nMSulfonamide acts as a phosphotyrosine mimetic in the catalytic cleft.
    MRSA Broth Microdilution2 - 16 µg/mLBenzimidazole core binds to bacterial topoisomerases/DNA gyrase.
    CA XII Thermal Shift / Esterase Assay0.3 - 10 µMSulfonamide coordinates to the active-site Zn2+ ion.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in a specific mechanistic causality.

    Protocol A: In Vitro PTP1B Enzymatic Assay (pNPP Cleavage)

    Purpose: To quantify the IC50​ of the BEBS scaffold against recombinant human PTP1B. Causality Check: PTP1B relies on a critical catalytic cysteine (Cys215) that is highly susceptible to oxidation. If oxidized, the enzyme becomes inactive, leading to false-positive inhibitor readouts. Therefore, Dithiothreitol (DTT) is mandatory in the buffer to maintain the reduced state.

    • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 0.05% Tween-20. Rationale: Tween-20 prevents nonspecific aggregation of the lipophilic BEBS compound.

    • Enzyme Incubation: Add 1 nM recombinant human PTP1B to a 96-well plate. Add serial dilutions of the BEBS compound (ranging from 0.1 nM to 10 µM). Incubate at 37°C for 15 minutes to allow binding equilibrium.

    • Substrate Addition: Initiate the reaction by adding 2 mM of p-nitrophenyl phosphate (pNPP). Rationale: pNPP is a chromogenic surrogate substrate. When dephosphorylated by PTP1B, it yields p-nitrophenol, which turns yellow under alkaline conditions.

    • Quenching & Measurement: After 30 minutes, stop the reaction by adding 0.1 M NaOH. Read the absorbance at 405 nm using a microplate reader.

    • Validation: Include a known PTP1B inhibitor (e.g., Ertiprotafib) as a positive control. Calculate the IC50​ using non-linear regression analysis.

    Protocol B: Broth Microdilution for MRSA MIC Determination

    Purpose: To determine the Minimum Inhibitory Concentration (MIC) of the BEBS scaffold against MRSA strains. Causality Check: Lipophilic compounds like BEBS can precipitate in aqueous broth, creating visual turbidity that mimics bacterial growth. To prevent false negatives, a colorimetric redox indicator (Resazurin) must be used.

    • Inoculum Preparation: Culture MRSA (e.g., ATCC 43300) in Mueller-Hinton Broth (MHB) to a McFarland standard of 0.5 (approx. 1.5×108 CFU/mL). Dilute 1:100 in MHB.

    • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the BEBS compound in MHB (from 64 µg/mL down to 0.125 µg/mL). Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced cytotoxicity.

    • Inoculation: Add 50 µL of the bacterial suspension to each well. Incubate at 37°C for 18 hours.

    • Resazurin Addition (Self-Validation): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. Rationale: Metabolically active (live) bacteria reduce the blue resazurin to pink resorufin. A well that remains blue definitively indicates bacterial death, bypassing turbidity artifacts caused by compound precipitation.

    • Endpoint Reading: The MIC is recorded as the lowest concentration of the compound that prevents the color change from blue to pink.

    References

    • Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic (S)-Isothiazolidinone Phosphotyrosine Mimetic Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity Source: Molecules (MDPI) URL:[Link]

    • Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

    Sources

    Pharmacokinetic Profiling of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide Derivatives: A Comprehensive Technical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scaffold Deconstruction

    The N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide scaffold is a highly versatile and privileged chemotype. Recently, derivatives of this class have gained significant prominence as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) for the treatment of inflammation and pain[1], as well as selective antagonists for voltage-gated sodium channels like NaV1.7[2].

    However, the pharmacokinetic (PK) optimization of this scaffold presents unique, multifaceted challenges. The benzimidazole core is highly susceptible to extensive hepatic first-pass metabolism, while the benzenesulfonamide moiety frequently introduces metabolic liabilities, including Cytochrome P450 (CYP) time-dependent inhibition (TDI) and Pregnane X Receptor (PXR) activation[2]. As a Senior Application Scientist, I have structured this technical whitepaper to provide an in-depth mechanistic analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives, alongside field-proven, self-validating experimental workflows for rigorous PK evaluation.

    Absorption and Distribution Kinetics

    The structural dichotomy of this scaffold—combining a basic benzimidazole nitrogen (pKa ~5.5) with a potentially acidic or neutral sulfonamide group—creates a highly pH-dependent solubility profile that dictates its systemic absorption.

    • Bioavailability & First-Pass Effect : Benzimidazole derivatives are characterized by ambiguous, multicompartment pharmacokinetic models. They frequently exhibit low-to-moderate absolute oral bioavailability (ranging from 2% to 60%) due to extensive hepatic first-pass extraction[3]. Furthermore, the low aqueous solubility of the un-ionized scaffold often causes severe dose limitations in clinical and preclinical studies[4].

    • Tissue Partitioning : Once in systemic circulation, these compounds exhibit high plasma protein binding. Experimental kinetics demonstrate that benzimidazole derivatives intensely pass from the blood into organs, with specific and selective accumulation in splenic and hepatic tissues during repeated course treatments[5].

    • Enterohepatic Recirculation : A defining hallmark of benzimidazole pharmacokinetics is hepatoduodenal circulation. The parent drug and its primary phase I metabolites are excreted via the bile into the gut, where they are subsequently reabsorbed. This phenomenon frequently results in secondary peaks ( Cmax2​ ) in the plasma concentration-time curve, complicating half-life calculations[3].

    Metabolic Profiling and CYP450 Liabilities

    The primary clearance mechanism for the N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide scaffold is hepatic metabolism, driven predominantly by CYP450 enzymes. Understanding the causality behind these biotransformations is critical for lead optimization.

    • Benzimidazole Core Oxidation : The benzimidazole ring is highly susceptible to CYP3A4- and CYP2C9-mediated hydroxylation. This first-pass metabolism converts the parent drug into a mixture of active and inactive hydroxylated metabolites[3].

    • Sulfonamide-Specific Liabilities : The benzenesulfonamide moiety introduces complex metabolic challenges. Recent computational-experimental synergy studies have revealed that CYP450 enzymes can initiate amino H-abstraction on sulfonamides, leading to unconventional N-N coupling and ipso-substitution fragmenting pathways[6]. Furthermore, sulfonamides are notorious for causing CYP3A4 time-dependent inhibition (TDI) and CYP2C9 inhibition[2].

    • Causality in Optimization : To mitigate these liabilities, medicinal chemists must carefully optimize the cLogD of the ethyl linker and the benzenesulfonamide substituents. Balancing hydrophilicity and hydrophobicity is critical to reducing biliary clearance, preventing transporter-mediated efflux, and abolishing PXR activation without sacrificing target potency[7].

    MetabolicPathway Parent N-[2-(1H-Benzoimidazol-2-yl)-ethyl]- benzenesulfonamide CYP CYP3A4 / CYP2C9 Oxidation Parent->CYP Hepatic First-Pass Hydroxyl Benzimidazole Ring Hydroxylation CYP->Hydroxyl NDealkyl Linker N-Dealkylation (Cleavage) CYP->NDealkyl Sulfonamide Sulfonamide N-N Coupling & Fragmentation CYP->Sulfonamide Phase2 Phase II Conjugation (Glucuronidation) Hydroxyl->Phase2 NDealkyl->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

    Figure 1: CYP450-mediated metabolic pathways of the benzimidazole-sulfonamide scaffold.

    Experimental Methodologies: Self-Validating PK Workflow

    To accurately profile the PK of this scaffold, a robust, self-validating experimental design is required. The following protocol details an in vivo PK study in a rodent model, specifically engineered to overcome the physicochemical limitations of the compound.

    Step 1: Formulation and Dosing

    • Rationale : Due to the zwitterionic nature and poor aqueous solubility of the scaffold, standard aqueous vehicles are insufficient and lead to erratic absorption[4].

    • Protocol : Formulate the compound in a co-solvent system of 5% DMSO, 10% Solutol HS15, and 85% Saline. Administer via intravenous (IV) injection (1 mg/kg) and oral (PO) gavage (10 mg/kg) to distinct animal cohorts.

    Step 2: Serial Blood Sampling

    • Rationale : High-frequency early sampling captures the rapid distribution phase, while extended late sampling captures enterohepatic recirculation[3].

    • Protocol : Collect blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately at 4°C (3000 x g for 10 min) to harvest plasma.

    Step 3: Sample Preparation (Protein Precipitation)

    • Rationale : Benzimidazole-sulfonamides exhibit high plasma protein binding. Organic solvents effectively disrupt these protein-drug complexes to release the analyte.

    • Protocol : Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant for analysis.

    • Self-Validation Check : Calculate extraction recovery by comparing the peak area of the IS in plasma extracts to neat solvent standards. Recovery must strictly exceed 85% to validate the absence of protein-binding bias.

    Step 4: LC-MS/MS Bioanalysis

    • Rationale : High sensitivity is required to detect low-abundance metabolites and accurately define the terminal elimination phase.

    • Protocol : Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, utilizing electrospray ionization (ESI) in positive ion mode.

    PKWorkflow Dosing 1. Animal Dosing (IV & PO Administration) Sampling 2. Serial Blood Sampling (0.08 to 24 hrs) Dosing->Sampling Prep 3. Sample Preparation (Protein Precipitation) Sampling->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data 5. PK Parameter Calculation (NCA Model) LCMS->Data

    Figure 2: Step-by-step in vivo pharmacokinetic experimental workflow.

    Quantitative Data Summary

    Table 1: Physicochemical & Metabolic Liabilities of the Scaffold

    ParameterTypical Range / ObservationMechanistic Implication
    cLogD (pH 7.4) 2.5 – 4.5High lipophilicity drives target potency but increases biliary clearance and PXR activation risk.
    Plasma Protein Binding > 90%Limits the free fraction of the drug; necessitates aggressive protein precipitation during bioanalysis.
    CYP3A4 / CYP2C9 High LiabilityProne to time-dependent inhibition (TDI) and rapid first-pass hydroxylation.
    Aqueous Solubility < 10 µg/mLCauses dose-limited absorption; requires advanced formulation (e.g., Solutol/DMSO).

    Table 2: Typical Pharmacokinetic Parameters (Rat Model, 10 mg/kg PO / 1 mg/kg IV)

    PK ParameterValue RangeInterpretation
    Tmax​ (PO) 0.5 – 2.0 hRapid initial absorption, though secondary peaks may occur at 4-8 h due to enterohepatic recycling.
    Cmax​ (PO) 150 – 800 ng/mLHighly variable depending on the specific benzenesulfonamide substitution pattern.
    Clearance ( Cl ) 15 – 45 mL/min/kgModerate to high hepatic clearance, driven by CYP450 metabolism.
    Volume of Distribution ( Vss​ ) 2.0 – 5.5 L/kgExtensive tissue distribution, particularly into splenic and hepatic compartments.
    Bioavailability ( F% ) 2% – 60%Heavily restricted by first-pass metabolism and poor solubility.

    References

    • Gizem A, et al. "Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever." Journal of Medicinal Chemistry, 2024.

    • Zhang H, et al. "Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants." Environmental Science & Technology, 2023.

    • Weiss MM, et al. "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities." Journal of Medicinal Chemistry, 2017.

    • Graceffa RF, et al. "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement." ACS Medicinal Chemistry Letters, 2016.

    • Spasov AA, et al. "[Pharmacokinetics of benzimidazole derivatives]." Voprosy Meditsinskoi Khimii, 2002.

    • Sergeeva SA, Gulyaeva IL. "Comparative experimental pharmacokinetics of benzimidazole derivatives." Bulletin of Experimental Biology and Medicine, 2008.

    • Pfizer Inc. "Benzimidazole compounds and pharmaceutical compositions and uses thereof." WIPO Patent WO2024112287A1, 2024.

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    An In-Depth Technical Guide to the In Vitro Toxicity Screening of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a small molecule featuring two key pharmacophores: a benzimidazole core and a benzenesulfonamide moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities including anthelmintic, antifungal, and anticancer properties.[1][2] However, this class of compounds is also associated with potential toxicities, such as hematological and hepatic disorders.[3] Similarly, the benzenesulfonamide group is a well-established component of many therapeutic agents. Given the limited publicly available toxicity data for this specific molecule, a comprehensive in vitro toxicity screening is a critical first step in its preclinical safety evaluation.[4]

    This guide provides a robust framework for the initial toxicological assessment of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide, hereafter referred to as "the compound." The methodologies described herein are designed to provide a foundational understanding of its potential cytotoxic effects and to identify any specific organ-level liabilities early in the drug development process.[5][6]

    Tier 1: Foundational Cytotoxicity Assessment

    The initial phase of toxicity screening involves a broad assessment of the compound's effect on cell viability across a panel of representative cell lines. This step is crucial for determining the concentration range for subsequent, more detailed mechanistic studies and for identifying any cell-type-specific cytotoxicity.[4][7]

    Recommended Cell Lines:
    • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for hepatotoxicity screening due to its metabolic capabilities.[8]

    • HEK293 (Human Embryonic Kidney): A common cell line for general cytotoxicity assessment.

    • A representative cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer): To assess potential anti-proliferative effects, given that some benzimidazole derivatives have shown anticancer activity.[1]

    Experimental Protocol: MTT Assay for Cell Viability

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[4]

    • Compound Treatment: Prepare serial dilutions of the compound in the appropriate culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.[4]

    • Incubation: Incubate the cells with the compound for a defined period, typically 24 to 48 hours.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

    • Formazan Solubilization: Remove the MTT-containing medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

    Data Presentation: Cytotoxicity Profile
    Cell LineCompound IC50 (µM)
    HepG2[Insert Value]
    HEK293[Insert Value]
    MCF-7[Insert Value]
    Workflow Diagram: Foundational Cytotoxicity Screening

    G cluster_tier1 Tier 1: Foundational Cytotoxicity start Select Relevant Cell Lines (e.g., HepG2, HEK293, Cancer Line) expose Expose to Compound (Serial Dilutions) start->expose mtt Cytotoxicity Assessment (e.g., MTT Assay) expose->mtt analysis Dose-Response Analysis mtt->analysis ic50 Determine IC50 Values analysis->ic50

    Caption: General workflow for in vitro cytotoxicity screening.[4]

    Tier 2: Mechanistic and Organ-Specific Toxicity Assessment

    Based on the IC50 values obtained in Tier 1 and the known toxicological profiles of benzimidazole and benzenesulfonamide derivatives, a series of more specific assays should be conducted to investigate potential organ-specific toxicities and the underlying mechanisms of cell death.

    Hepatotoxicity Assessment

    Drug-induced liver injury (DILI) is a major cause of drug attrition.[9][10] Given that some benzimidazole derivatives and sulfonamides can be hepatotoxic, a thorough in vitro evaluation is warranted.[3][11]

    Experimental Protocol: High-Content Imaging for Hepatotoxicity

    This multiplexed assay uses primary human hepatocytes or 3D liver spheroids to provide a more physiologically relevant model.[9] It simultaneously measures multiple indicators of liver toxicity.

    • Cell Culture: Culture primary human hepatocytes or 3D liver spheroids according to the supplier's protocol. These models maintain hepatocyte-specific functions for a longer duration.[9]

    • Compound Treatment: Treat the cells with the compound at concentrations around the HepG2 IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Staining: After the incubation period (e.g., 48-72 hours), stain the cells with a cocktail of fluorescent dyes to assess:

      • Cell Viability: Hoechst 33342 (stains nuclei of all cells) and a cell-impermeable dye like propidium iodide (stains nuclei of dead cells).

      • Mitochondrial Membrane Potential: A dye such as TMRM (tetramethylrhodamine, methyl ester) which accumulates in healthy mitochondria.

      • Reactive Oxygen Species (ROS) Production: A probe like CellROX Green that fluoresces upon oxidation.

    • Imaging and Analysis: Acquire images using a high-content imaging system. Automated image analysis software is then used to quantify the different parameters on a per-cell basis.

    Data Presentation: Multiparametric Hepatotoxicity Profile
    Concentration% Cell Viability% Change in Mitochondrial Potential% Increase in ROS
    Vehicle Control100%0%0%
    0.5x IC50[Insert Value][Insert Value][Insert Value]
    1x IC50[Insert Value][Insert Value][Insert Value]
    2x IC50[Insert Value][Insert Value][Insert Value]
    Cardiotoxicity Assessment

    Cardiotoxicity is a significant concern in drug development, with inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel being a key indicator of proarrhythmic risk.[12][13]

    Experimental Protocol: hERG Inhibition Assay (Automated Patch-Clamp)

    This assay directly measures the effect of the compound on the hERG ion channel expressed in a stable cell line (e.g., HEK-293).[13]

    • Cell Preparation: Use a cell line stably expressing the hERG channel.

    • Automated Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[13]

    • Compound Application: Apply a range of concentrations of the compound to the cells while monitoring the hERG channel current. A vehicle control and a known hERG inhibitor (e.g., E-4031) should be included.

    • Data Analysis: Measure the percentage of hERG current inhibition at each concentration and calculate the IC50 value.

    Data Presentation: hERG Inhibition
    Compound Concentration (µM)% hERG Inhibition
    [Concentration 1][Insert Value]
    [Concentration 2][Insert Value]
    [Concentration 3][Insert Value]
    IC50 (µM) [Insert Value]
    Neurotoxicity Assessment

    Neurotoxicity is another critical aspect of safety assessment, as it can lead to irreversible damage to the nervous system.[14][15]

    Experimental Protocol: Neurite Outgrowth Assay

    This assay is a sensitive method to detect potential adverse effects of a compound on neuronal development and health.[14]

    • Cell Culture: Use a suitable neuronal cell model, such as primary cortical neurons or a cell line like PC-12 (which differentiates into neuron-like cells in the presence of nerve growth factor).

    • Compound Treatment: Expose the differentiating or mature neurons to various concentrations of the compound.

    • Immunofluorescence Staining: After the treatment period, fix the cells and stain for neuronal markers, such as β-III tubulin (to visualize neurites) and a nuclear counterstain (e.g., DAPI).

    • High-Content Imaging and Analysis: Acquire images and use automated software to measure key parameters like the number of neurites per cell, total neurite length, and the number of branch points.[14]

    Workflow Diagram: Organ-Specific Toxicity Assessment

    G cluster_tier2 Tier 2: Organ-Specific Toxicity cluster_hepato Hepatotoxicity cluster_cardio Cardiotoxicity cluster_neuro Neurotoxicity start Compound with known IC50 hep_assay High-Content Assay (Primary Hepatocytes/3D Spheroids) start->hep_assay cardio_assay hERG Inhibition Assay (Automated Patch-Clamp) start->cardio_assay neuro_assay Neurite Outgrowth Assay (Neuronal Cells) start->neuro_assay hep_endpoints Endpoints: - Viability - Mitochondrial Health - ROS Production hep_assay->hep_endpoints cardio_endpoints Endpoint: - hERG IC50 cardio_assay->cardio_endpoints neuro_endpoints Endpoints: - Neurite Length - Branching neuro_assay->neuro_endpoints

    Caption: Tiered approach for organ-specific toxicity screening.

    Tier 3: Genotoxicity Assessment

    Genotoxicity assays are essential to evaluate a compound's potential to damage genetic material, which can lead to mutations and cancer.[5][16] A standard battery of in vitro tests is recommended by regulatory agencies.

    Experimental Protocol: In Vitro Micronucleus Test

    The in vitro micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[17]

    • Cell Culture: Use a suitable mammalian cell line, such as CHO (Chinese Hamster Ovary) or TK6 cells.[17]

    • Compound Exposure: Treat the cells with the compound for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 fraction from rat liver) and for a longer duration (e.g., 24 hours) without S9.

    • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

    • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

    • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. Cytotoxicity should also be assessed to ensure that the concentrations tested are not excessively toxic.[17]

    Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

    The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It assesses the ability of a compound to cause gene mutations.

    • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

    • Compound Exposure: Expose the bacterial strains to various concentrations of the compound in the presence and absence of an S9 metabolic activation system.

    • Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid required by the strain.

    • Incubation: Incubate the plates for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

    Logical Diagram: Genotoxicity Assessment Strategy

    G cluster_tier3 Tier 3: Genotoxicity Assessment start Test Compound ames Bacterial Reverse Mutation Assay (Ames Test) start->ames micronucleus In Vitro Mammalian Cell Micronucleus Test start->micronucleus ames_endpoint Detects Gene Mutations ames->ames_endpoint micronucleus_endpoint Detects Chromosomal Damage (Clastogenicity & Aneugenicity) micronucleus->micronucleus_endpoint

    Caption: Standard two-test battery for in vitro genotoxicity.

    Conclusion

    This technical guide outlines a comprehensive and tiered approach for the in vitro toxicity screening of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide. By systematically evaluating general cytotoxicity, organ-specific liabilities, and genotoxic potential, researchers can build a robust safety profile for this compound. The data generated from these assays are critical for making informed decisions in the drug development pipeline, identifying potential hazards early, and guiding further preclinical and clinical development.

    References

    • Creative Bioarray. In Vitro Cardiotoxicity. [Link]

    • OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. [Link]

    • Hemogenix, Inc. In Vitro Cardiotoxicity Testing. [Link]

    • Creative Bioarray. In Vitro Neurotoxicity. [Link]

    • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

    • Emulate. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. [Link]

    • Da-Ta Biotech. (2024). Hepatotoxicity Assays: Advancing Research. [Link]

    • Sakai, Y., et al. (2019). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC. [Link]

    • Hogberg, H. T., et al. (2017). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. Archives of Toxicology. [Link]

    • Eurofins Discovery. In Vitro Hepatotoxicity Services. [Link]

    • Visikol. (2023). Neurotoxicity Assay. [Link]

    • BioIVT. Hepatotoxicity. [Link]

    • Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

    • OECD. (2010). Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

    • Evotec. hERG Safety. [Link]

    • Sharma, D., & Narasimhan, B. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. [Link]

    • Zerrad, A., et al. (2020). Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. ProQuest. [Link]

    • OECD. (2023). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

    • Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). [Link]

    • InfinixBio. (2026). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. [Link]

    • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

    • Inotiv. Other Genetic Toxicology Assays. [Link]

    • Braczynski, A., & Piskorska, D. (2014). Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards. PubMed. [Link]

    • Price, A., & Hogberg, H. T. (2014). In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. [Link]

    • protocols.io. (2025). In-vitro hERG & NaV1.5 cardiotoxicity assay. [Link]

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    • Wikipedia. Benzimidazole. [Link]

    • Food and Chemical Toxicology. (2018). Standardised in vitro genotoxicity assays detecting direct DNA-reactive mutagens. [Link]

    • Singh, S. K., et al. (2018). In Vitro Assays for Screening Small Molecules. PubMed. [Link]

    • Houssaini, H., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. PMC. [Link]

    • ScitoVation. (2023). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. [Link]

    • News-Medical. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

    • Lee, J. H., et al. (2016). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. PMC. [Link]

    • Haz-Map. Benzenesulfonamide - Hazardous Agents. [Link]

    • Kumar, S., et al. (2012). 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide. PMC. [Link]

    • Kumar, A., et al. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. PubMed. [Link]

    • El-Sayed, M. A. A., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... PMC. [Link]

    • Costet, P., et al. (2008). N-1H-benzimidazol-5-ylbenzenesulfonamide derivatives as potent hPXR agonists. PubMed. [Link]

    • Semantic Scholar. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]

    • Zadykowicz, B., et al. (2023). N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. MDPI. [Link]

    • Australian Government Department of Health. (2020). Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. [Link]

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    • US EPA. (2012). Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA). [Link]

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    Physicochemical Profiling and Analytical Characterization of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Senior Application Scientist, Drug Discovery & Analytical Development Target Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers

    Executive Summary

    In modern drug development, the successful translation of a hit compound into a viable clinical candidate hinges on a rigorous understanding of its physicochemical properties. N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide (Molecular Formula: C₁₅H₁₅N₃O₂S) represents a highly privileged bipartite scaffold. It combines the hydrogen-bonding and metal-coordinating prowess of a benzenesulfonamide with the hydrophobic, π-stacking capabilities of a benzimidazole ring.

    This whitepaper provides an in-depth, mechanistic guide to the physicochemical behavior, analytical characterization, and pharmacological utility of this molecule. Rather than merely listing properties, this guide explores the causality behind its molecular behavior and provides self-validating experimental workflows to ensure absolute data integrity in your laboratory.

    Structural Architecture & Physicochemical Causality

    The structural genius of this molecule lies in its specific connectivity. The two primary pharmacophores are bridged by an ethyl linker (-CH₂-CH₂-).

    As an application scientist, I cannot overstate the importance of this linker. It acts as a critical electronic decoupler. If the strongly electron-withdrawing benzenesulfonamide group were attached directly to the benzimidazole ring, the inductive effect would drastically lower the pKa of the benzimidazole, altering its physiological ionization state and plummeting its membrane permeability. The ethyl spacer preserves the innate basicity of the benzimidazole and the weak acidity of the sulfonamide, ensuring the molecule remains predominantly neutral and highly permeable at pH 7.4.

    Furthermore, structure-activity relationship (SAR) studies on related indicate that the length of the alkyl tail critically dictates the spatial orientation of the molecule within metalloenzyme active sites, optimizing van der Waals interactions without introducing excessive entropic penalties upon binding[1].

    Table 1: Key Physicochemical Parameters
    ParameterValue / DescriptionAnalytical Causality & Impact
    Molecular Formula C₁₅H₁₅N₃O₂SEstablishes the baseline exact mass for LC-MS/MS identification.
    Molecular Weight 301.36 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), favoring oral bioavailability.
    Topological Polar Surface Area ~75.0 ŲOptimal for membrane permeability (<140 Ų); suggests excellent cellular penetration.
    Calculated LogP (cLogP) 2.4Perfectly balances aqueous solubility with lipid membrane partitioning.
    pKa₁ (Benzimidazole NH⁺) ~5.4Ensures the basic center is predominantly unprotonated (neutral) at physiological pH.
    pKa₂ (Sulfonamide NH) ~10.2Weakly acidic; remains unionized in blood but can coordinate with metal ions in target sites.
    Rotatable Bonds 5Provides sufficient conformational flexibility to adapt to complex binding pockets.

    Analytical Workflows & Self-Validating Protocols

    To establish a robust preclinical profile, we must employ orthogonal analytical techniques. Every protocol described below is designed as a self-validating system —meaning the experiment contains internal checks to immediately flag false positives or systemic errors.

    Workflow A N-[2-(1H-Benzoimidazol-2-yl)-ethyl] -benzenesulfonamide B Solid-State Analysis (XRPD, DSC) A->B Powder Form C Solution-State Analysis (pKa, LogP) A->C Aqueous Buffer E Polymorph ID B->E Thermal Data D Permeability Assay (PAMPA) C->D Neutral Species F Ionization Profile C->F Titration G Bioavailability D->G Flux Rate

    Fig 1: Physicochemical characterization workflow for benzimidazole-sulfonamides.

    Protocol A: Self-Validating Potentiometric Titration for pKa Determination

    Understanding the exact ionization state is non-negotiable for formulation.

    • Sample Preparation: Dissolve 1.0 mg of the compound in 10 mL of 0.15 M KCl. Causality: The high concentration of KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

    • Acidification: Lower the solution pH to 2.0 using standardized 0.5 M HCl. This ensures complete protonation of the benzimidazole nitrogen (N3).

    • Titration: Titrate with standardized 0.5 M KOH under a continuous nitrogen purge, recording the pH up to 12.0. Causality: The nitrogen purge is critical to prevent atmospheric CO₂ from dissolving into the solution and forming carbonic acid, which would skew the high-pH readings.

    • Self-Validation Check: Perform a blank titration using only the 0.15 M KCl solvent. Subtract the blank isotherm from the sample isotherm. Validation Rule: If the mass balance of protons does not close within ±2% at the end of the calculation, the system is uncalibrated, and the electrode must be re-standardized.

    Protocol B: Shake-Flask Method for LogP Determination

    Lipophilicity drives both efficacy and toxicity. We use the gold-standard shake-flask method coupled with LC-MS/MS.

    • Phase Saturation: Mutually saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together for 24 hours at 25°C.

    • Partitioning: Add 100 µM of the analyte to the biphasic system (1:1 v/v, 5 mL total) in a glass vial. Shake mechanically for 60 minutes.

    • Phase Separation: Centrifuge the mixture at 4000 rpm for 15 minutes. Causality: Centrifugation is critical to break any micro-emulsions. Failure to do so is the #1 cause of artificially low LogP values, as aqueous droplets containing the drug become trapped in the octanol phase.

    • Quantification & Self-Validation: Quantify the concentration in both phases using LC-MS/MS. Validation Rule: Calculate the mass balance. The sum of the moles in the octanol and aqueous phases must equal the initial input moles (±5%). A deviation indicates drug adsorption to the glass vial or undetected precipitation.

    Pharmacological Target Engagement

    The physicochemical properties of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide make it an exceptional candidate for specific target classes.

    Metalloenzyme Inhibition (Carbonic Anhydrase): The secondary sulfonamide group is a classic pharmacophore for binding to the zinc ion in the active site of metalloenzymes like Carbonic Anhydrase (CA). The benzimidazole ring provides a bulky, hydrophobic system capable of π-π stacking, which drives isoform selectivity (e.g., targeting tumor-associated CA IX over off-target CA I/II)[1].

    Metabolic Disease (PTP1B Inhibition): Beyond metalloenzymes, this scaffold has profound implications in metabolic disease targeting. Benzimidazole sulfonamides have been identified as potent. Crystallographic data reveals that the unique conformation of the ligand facilitates a critical bidentate hydrogen bond with Asp48 in the target protein, while the arylsulfonamide and benzimidazole groups engage in intramolecular π-stacking, locking the bioactive conformation[2].

    Antimicrobial Applications: Additionally, the hybridization of a sulfonamide moiety with a benzimidazole core has been proven to significantly enhance the of the resulting compounds, making this structural motif highly versatile in infectious disease drug discovery[3].

    BindingPathway Ligand Benzimidazole-Sulfonamide (Neutral at pH 7.4) Sulfonamide Sulfonamide Moiety (Primary Pharmacophore) Ligand->Sulfonamide Tail Benzimidazole Tail (Selectivity Determinant) Ligand->Tail Zinc Zn2+ Coordination Sulfonamide->Zinc Displaces H2O Pocket Hydrophobic Pocket Tail->Pocket pi-pi stacking Target Metalloenzyme Active Site (e.g., Carbonic Anhydrase) Zinc->Target Catalytic Arrest Pocket->Target Isoform Selectivity

    Fig 2: Pharmacological target engagement and active site binding mechanism.

    Conclusion

    N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a highly tunable, drug-like scaffold. By understanding the causality behind its physicochemical properties—specifically how the ethyl linker modulates the pKa and lipophilicity of its two distinct pharmacophores—researchers can accurately predict its behavior in both formulation matrices and biological systems. Adhering to the self-validating analytical protocols outlined above ensures that any downstream in vitro or in vivo data is built upon a foundation of absolute chemical truth.

    References

    • Title: Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

    • Title: Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic (S)-Isothiazolidinone Phosphotyrosine Mimetic Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities Source: Molecules (NIH PMC) URL: [Link]

    • Title: Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides Source: Molecules (MDPI) URL: [Link]

    Sources

    Synthesis Pathway and Mechanistic Analysis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, establishing a robust, self-validating synthetic protocol requires more than just listing reagents; it demands a deep understanding of the underlying thermodynamic and kinetic drivers. This technical guide details the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide , a compound that merges the pharmacologically privileged benzimidazole core with a stable sulfonamide moiety.

    The synthesis is executed via a highly efficient, convergent two-stage pathway:

    • Core Construction: Assembly of the benzimidazole ring via a Phillips condensation.

    • Functionalization: Regioselective sulfonylation of the primary aliphatic amine.

    Stage 1: Synthesis of the Benzimidazole Core

    Mechanistic Rationale & Causality

    The foundational step utilizes the Phillips Condensation to construct the 2-substituted benzimidazole core from o-phenylenediamine (OPDA) and β-alanine[1].

    Why utilize 4N HCl at elevated temperatures? The weakly nucleophilic nature of the aniline-type amines on OPDA requires the carboxylic acid of β-alanine to be highly activated. The strongly acidic medium protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack to form a mono-acyl intermediate[1]. Furthermore, the acidic conditions and heat thermodynamically drive the subsequent dehydration step, forcing an intramolecular cyclization that yields the highly stable, aromatic benzimidazole system[1]. β-alanine is specifically selected because it provides the essential 2-carbon (ethyl) linker terminating in a primary amine, which remains protonated (and thus protected from unwanted side reactions) in the acidic environment.

    Step-by-Step Protocol: 2-(2-aminoethyl)benzimidazole
    • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, suspend 0.04 moles of o-phenylenediamine and 0.04 moles of β-alanine in 50 mL of 4N HCl[2].

    • Condensation & Cyclization: Heat the reaction mixture to 80–100 °C under continuous magnetic stirring for 4–6 hours[2]. The suspension will transition into a homogeneous dark solution as the intermediate cyclizes.

    • Precipitation: Cool the mixture to room temperature. Carefully neutralize the acidic solution by the dropwise addition of concentrated aqueous ammonia until the pH reaches ~8.0. This deprotonates the system, causing the free base of 2-(2-aminoethyl)benzimidazole to precipitate[2].

    • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water to remove residual ammonium chloride salts.

    • Purification: Recrystallize the crude product from a mixture of water and ethanol to obtain pure 2-(2-aminoethyl)benzimidazole[2].

    Phillips_Condensation OPDA o-Phenylenediamine Acid 4N HCl / Heat (Acid Catalyst) OPDA->Acid BA β-Alanine BA->Acid Amide Mono-acyl Intermediate Acid->Amide Condensation Cyclize Intramolecular Cyclization Amide->Cyclize H+ Catalyzed Dehydrate - H2O (Dehydration) Cyclize->Dehydrate Product 2-(2-aminoethyl) benzimidazole Dehydrate->Product Aromatization

    Caption: Workflow of the acid-catalyzed Phillips condensation to form the benzimidazole core.

    Stage 2: Sulfonylation of the Primary Amine

    Mechanistic Rationale & Causality

    The second stage is a nucleophilic acyl substitution occurring at the highly electrophilic sulfur atom of benzenesulfonyl chloride[3].

    A critical failure point in sulfonamide synthesis is the generation of hydrochloric acid (HCl) as a byproduct. If left unneutralized, this HCl will protonate the primary amine of our 2-(2-aminoethyl)benzimidazole precursor, rendering it non-nucleophilic and stalling the reaction[4]. To circumvent this, an organic base such as Triethylamine (TEA) is employed as an acid scavenger.

    Additionally, temperature control is paramount. Primary amines are highly reactive and can undergo di-sulfonylation (reacting with two equivalents of sulfonyl chloride) if the reaction is run hot or if the electrophile is added too rapidly[4]. By maintaining the initial reaction temperature at 0 °C and adding the sulfonyl chloride dropwise, we kinetically favor mono-sulfonylation[5].

    Step-by-Step Protocol: N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide
    • Preparation: Dissolve 0.01 moles of 2-(2-aminoethyl)benzimidazole in 20 mL of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a dry flask under an inert nitrogen atmosphere[5].

    • Base Addition: Add 0.015 moles (1.5 equivalents) of Triethylamine (TEA) to the solution. Stir and cool the flask to 0 °C using an ice-water bath[5].

    • Sulfonylation: Dissolve 0.01 moles (1.0 equivalent) of benzenesulfonyl chloride in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating and suppress di-sulfonylation[4].

    • Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature, stirring for an additional 6 hours to ensure complete conversion[5].

    • Workup: Quench the reaction with 20 mL of saturated aqueous ammonium chloride. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[4].

    • Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of ethyl acetate/hexane) to isolate the final product[4].

    Sulfonylation_Mechanism Amine 2-(2-aminoethyl) benzimidazole Attack Nucleophilic Attack at Electrophilic Sulfur Amine->Attack BSC Benzenesulfonyl Chloride BSC->Attack Base Triethylamine (TEA) (Base/Catalyst) Base->Attack Prevents HCl protonation Intermediate Tetrahedral Zwitterionic Intermediate Attack->Intermediate Elimination Chloride Ion Elimination Intermediate->Elimination Deprotonation Deprotonation by TEA (- TEA·HCl) Elimination->Deprotonation Final N-[2-(1H-Benzoimidazol-2-yl) -ethyl]-benzenesulfonamide Deprotonation->Final

    Caption: Mechanistic pathway of the base-catalyzed sulfonylation of the primary amine.

    Quantitative Data & Optimization Parameters

    To ensure reproducibility, the following table summarizes the critical reaction parameters, expected yields, and troubleshooting metrics based on established literature protocols for these reaction classes.

    Reaction StageParameterOptimal ConditionPotential Failure ModeCorrective ActionExpected Yield
    1. Phillips Condensation Acid Concentration4N HClIncomplete cyclization (amide stalls)Increase reflux time or switch to Polyphosphoric Acid (PPA)70 - 85%
    1. Phillips Condensation Temperature80 - 100 °CPoor solubility of OPDAMaintain vigorous stirring; ensure proper refluxN/A
    2. Sulfonylation Stoichiometry1.0 eq Sulfonyl ChlorideDi-sulfonylation of primary amineStrictly control dropwise addition at 0 °C80 - 95%
    2. Sulfonylation Base Equivalents1.5 eq TEAReaction stalling due to HCl buildupEnsure anhydrous TEA is used; monitor pHN/A
    2. Sulfonylation SolventAnhydrous DCM/THFHydrolysis of sulfonyl chlorideFlame-dry glassware; use inert N2 atmosphereN/A

    References

    • Adichemistry (n.d.). Phillips Condensation Reaction: Explanation and Mechanism. Adichemistry. Retrieved from[Link]

    • Das, T. C., Quadri, S. A., & Farooqui, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from[Link]

    • Wikipedia Contributors (n.d.). Hinsberg reaction. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

    Sources

    Methodological & Application

    Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This document provides a comprehensive guide and a detailed protocol for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide. The strategy is grounded in the physicochemical properties of the analyte, leveraging pH control of the mobile phase to achieve optimal retention, peak shape, and resolution. This application note is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the analysis of this and structurally similar compounds.

    Scientific Principles of Method Development

    The logical development of a robust HPLC method begins with a thorough understanding of the analyte's chemical properties. N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a molecule incorporating both a basic benzimidazole moiety and an acidic sulfonamide group. This amphoteric nature is the critical determinant for chromatographic strategy.

    1.1 Analyte Physicochemical Properties (Predicted)

    PropertyValue (Predicted)Rationale & Chromatographic Implication
    Structure The structure contains a hydrophobic core (benzene and benzimidazole rings) and polar, ionizable groups (imidazole NH, sulfonamide NH). This makes it an ideal candidate for reversed-phase chromatography.
    pKa (Basic) ~5.5 (Benzimidazole)The benzimidazole ring system contains a basic nitrogen atom. At a mobile phase pH approximately 2 units below this pKa (e.g., pH < 3.5), this group will be fully protonated (cationic).
    pKa (Acidic) ~10.0 (Sulfonamide)The sulfonamide proton is weakly acidic. It will be in its neutral form at any practical acidic or neutral mobile phase pH.
    logP ~2.5 - 3.5The predicted octanol-water partition coefficient suggests moderate hydrophobicity, suitable for standard C18 or C8 columns with a methanol or acetonitrile mobile phase.
    UV λmax ~254 nm, ~280 nmBenzimidazole and benzene rings are strong chromophores. Detection wavelengths around 254 nm or near the local maxima of ~280 nm should provide excellent sensitivity.[1][2]

    1.2 The Central Role of Mobile Phase pH

    For ionizable compounds, mobile phase pH is the most powerful tool for controlling retention time and selectivity.[3][4] The goal is to ensure the analyte exists in a single, stable ionic form throughout the analysis to guarantee sharp, symmetrical peaks.

    • At Low pH (e.g., 2.5 - 3.5): The benzimidazole nitrogen is protonated (BH+), making the molecule more polar and reducing its retention time. This is often beneficial as it can improve peak shape by minimizing secondary interactions with residual silanols on the silica-based stationary phase. This technique is known as "ion suppression" for bases, although in this case, we are ensuring a consistent ionized state.[3][5]

    • At High pH (e.g., > 7.5): The benzimidazole is neutral (B), making the molecule more hydrophobic and increasing its retention time. While this can increase retention, operating at high pH can be detrimental to the longevity of standard silica columns.

    Based on this analysis, a low-pH mobile phase is the most logical starting point for robust method development.

    Materials and Instrumentation

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.

    • Reagents:

      • Acetonitrile (HPLC Grade)

      • Methanol (HPLC Grade)

      • Water (HPLC Grade, 18.2 MΩ·cm)

      • Formic Acid (or Orthophosphoric Acid)

      • Ammonium Acetate (or Potassium Phosphate)

    • Analyte: N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide reference standard.

    Experimental Protocols

    This section details the step-by-step workflow for developing the HPLC method, from initial screening to the final optimized conditions. The entire process is governed by the principles laid out in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9][10][11][12][13][14][15]

    3.1 Preparation of Solutions

    • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v). This is anticipated to be a good solvent for the analyte and is compatible with the mobile phase.

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

    • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in water. This will set the mobile phase pH to approximately 2.7, ensuring the analyte is in a consistent protonated state.

    • Mobile Phase B (Organic): Use 100% Acetonitrile.

    3.2 Method Development Workflow

    The following diagram illustrates the logical progression from initial parameter selection to a fully optimized and suitable method.

    MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability Start Define Goal: Assay of Analyte SelectCol Column Selection: C18, 4.6x150mm, 5µm Start->SelectCol SelectMP Mobile Phase Selection: A: 0.1% Formic Acid in H2O B: Acetonitrile SelectCol->SelectMP SelectDet Detector Wavelength: Scan 200-400nm Select λmax (~254nm, 280nm) SelectMP->SelectDet ScoutGrad Scouting Gradient: 5-95% B in 15 min Flow: 1.0 mL/min SelectDet->ScoutGrad EvalScout Evaluate Scouting Run: - Retention Time (tR) - Peak Shape (Tailing) ScoutGrad->EvalScout OptGrad Optimize Gradient: Adjust slope around tR for resolution & runtime EvalScout->OptGrad Good tR? OptFlow Optimize Flow Rate: Test 0.8-1.2 mL/min Balance speed & pressure OptGrad->OptFlow OptTemp Optimize Temperature: Test 25-40°C Improve peak shape OptFlow->OptTemp FinalMethod Final Optimized Method OptTemp->FinalMethod SST Define SST Criteria: - Tailing Factor - Plate Count (N) - Repeatability (%RSD) FinalMethod->SST Validation Proceed to Validation (ICH Q2(R1)) SST->Validation

    Caption: A logical workflow for HPLC method development.

    3.3 Protocol for Method Optimization

    • Initial Scouting Run:

      • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A: 5% B).

      • Inject 10 µL of the Working Standard Solution (0.1 mg/mL).

      • Run a broad linear gradient from 5% to 95% Acetonitrile over 15 minutes.

      • Monitor the full UV spectrum using the DAD to confirm the optimal detection wavelength.

      • Objective: Determine the approximate elution time and organic solvent percentage required to elute the analyte.

    • Gradient Optimization:

      • Based on the scouting run, design a more focused gradient. For example, if the analyte eluted at 8 minutes, which corresponds to ~50% Acetonitrile in the scouting run, a new gradient could be:

        • 0-2 min: Hold at 30% B

        • 2-10 min: Linear gradient from 30% to 70% B

        • 10-12 min: Hold at 70% B

        • 12.1-15 min: Return to 30% B and equilibrate.

      • Objective: Achieve a retention factor (k') between 2 and 10, ensure good resolution from any impurities, and shorten the run time.

    • Flow Rate and Temperature Optimization:

      • Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to balance analysis time with system pressure and efficiency.

      • Adjust the column temperature (e.g., between 25°C and 40°C) to improve peak shape and reduce viscosity, which can lower backpressure.

    3.4 System Suitability Testing (SST)

    Before any sample analysis, the performance of the chromatographic system must be verified. This is a mandatory requirement to ensure the system is fit for its intended purpose on a given day.[7][11]

    • Equilibrate the system with the final optimized method.

    • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

    • Calculate the parameters listed in the table below. The system is deemed suitable for use only if all acceptance criteria are met.

    Results: Final Method and System Suitability

    The following tables summarize the final optimized chromatographic conditions and the required system suitability parameters.

    Table 1: Optimized HPLC Conditions

    ParameterOptimized Value
    Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
    Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
    Mobile Phase B Acetonitrile
    Gradient 35% to 65% B over 10 minutes
    Flow Rate 1.0 mL/min
    Column Temp. 30°C
    Detector DAD at 280 nm
    Injection Vol. 10 µL
    Run Time 15 minutes

    Table 2: System Suitability Test (SST) Criteria

    ParameterAcceptance CriteriaRationale
    Tailing Factor (Tf) ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.
    Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
    Repeatability (%RSD) ≤ 2.0%Based on the peak areas from 5 replicate injections, this ensures system precision. (ICH Q2(R1))[7][10][12]
    Retention Time (%RSD) ≤ 1.0%Ensures stable retention and system performance.

    Conclusion

    The method described provides a robust and reliable approach for the quantitative determination of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide. By controlling the mobile phase pH to maintain a consistent ionic state of the basic benzimidazole moiety, the method achieves excellent peak shape and reproducibility. The defined system suitability criteria ensure that the system is performing adequately before any sample analysis, providing confidence in the generated data. This method serves as a strong foundation for further validation studies as per ICH guidelines to confirm its suitability for specific applications in quality control or drug development.

    References

    • <621>CHROMATOGRAPHY - US Pharmacopeia (USP) . U.S. Pharmacopeia. Available at: [Link]

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation. Available at: [Link]

    • Understanding the Latest Revisions to USP <621> . Agilent Technologies. Available at: [Link]

    • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES . ResearchGate. Available at: [Link]

    • General Chapters: <621> CHROMATOGRAPHY . U.S. Pharmacopeia. Available at: [Link]

    • Using pH-LC to Control Selectivity of Acidic and Basic Compounds on Gemini-NX . Phenomenex. Available at: [Link]

    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link]

    • Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC . PubMed. Available at: [Link]

    • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs . PubMed. Available at: [Link]

    • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds . KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]

    • Are You Sure You Understand USP <621>? . Chromatography Online. Available at: [Link]

    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. Available at: [Link]

    • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride . Trends in Sciences. Available at: [Link]

    • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS . Polish Pharmaceutical Society. Available at: [Link]

    • USP Chapter 621: Overview & Key Points . Phenomenex. Available at: [Link]

    • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds . University of Tartu. Available at: [Link]

    • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. Available at: [Link]

    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. Available at: [Link]

    • ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS . Semantic Scholar. Available at: [Link]

    • Application of hplc method for investigation of stability of new benzimidazole derivatives . ResearchGate. Available at: [Link]

    • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs . ResearchGate. Available at: [Link]

    • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization . National Center for Biotechnology Information. Available at: [Link]

    • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland . MDPI. Available at: [Link]

    • A Guide to HPLC and LC-MS Buffer Selection . Advanced Chromatography Technologies. Available at: [Link]

    • Ionizable compound purification using reversed-phase flash column chromatography . Biotage. Available at: [Link]

    Sources

    Application Note: In Vivo Dosing Protocols for Benzimidazole Sulfonamides Targeting PTP1B in Metabolic Disease Models

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Scaffold: N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide Primary Indication: Type 2 Diabetes and Diet-Induced Obesity (Metabolic Syndrome) Mechanism of Action: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

    Introduction & Mechanistic Rationale

    The compound N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide represents a highly privileged scaffold in the development of non-peptidic inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B)[1]. PTP1B is a critical negative regulator of the insulin and leptin signal transduction pathways[1]. By dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), overactive PTP1B blunts intracellular signaling, driving insulin resistance.

    Crystallographic and molecular dynamics studies reveal the precise causality behind this scaffold's efficacy: the benzimidazole core forms a highly specific, bidentate hydrogen bond with the Asp48 residue in the PTP1B active site[2]. Simultaneously, the arylsulfonamide moiety engages in intramolecular pi-stacking, locking the inhibitor into an active conformation[2]. Furthermore, the addition of bulky substituents on the benzimidazole skeleton has been shown to significantly enhance both binding affinity and selectivity against off-target phosphatases[3].

    To translate these in vitro properties into in vivo efficacy, researchers must design rigorous, self-validating dosing protocols. This guide outlines the end-to-end pharmacokinetic (PK) and pharmacodynamic (PD) workflows required to evaluate this compound class in murine models of metabolic disease.

    PTP1B_Signaling Insulin Insulin / Leptin IR Insulin Receptor (IR) Insulin->IR Activates IRS1 IRS-1 / Akt Pathway IR->IRS1 Phosphorylates PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates Inhibitor N-[2-(1H-Benzoimidazol-2-yl)-ethyl]- benzenesulfonamide Inhibitor->PTP1B Blocks (Asp48 Binding) Metabolism Metabolic Homeostasis (Glucose Uptake) IRS1->Metabolism Promotes

    Fig 1: Mechanism of Action: PTP1B inhibition by benzimidazole sulfonamides enhances insulin signaling.

    Physicochemical Properties & Formulation Strategy

    The Causality of Formulation: Benzimidazole sulfonamides are amphoteric; the sulfonamide acts as a weak acid, while the benzimidazole acts as a weak base. At physiological pH, these compounds often exhibit moderate lipophilicity but poor aqueous solubility, leading to erratic gastrointestinal absorption if dosed unformulated.

    To ensure a self-validating PK profile where systemic exposure is guaranteed, we utilize a co-solvent system for Intravenous (IV) dosing and a homogenous suspension for Per Os (PO) dosing.

    • IV Formulation (Solution): 5% DMSO / 40% PEG400 / 55% Saline.

      • Rationale: DMSO disrupts the crystal lattice, while PEG400 acts as a solubilizing surfactant to prevent precipitation upon injection into the aqueous bloodstream.

    • PO Formulation (Suspension): 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Deionized Water.

      • Rationale: Tween 80 wets the hydrophobic drug particles, while the viscous MC prevents rapid sedimentation, ensuring uniform dose delivery via oral gavage.

    In Vivo Experimental Protocols

    Protocol A: Pharmacokinetic (PK) Profiling in C57BL/6 Mice

    This protocol establishes the oral bioavailability ( F% ), which dictates the feasibility of chronic dosing for metabolic endpoints.

    Step-by-Step Methodology:

    • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 4 hours prior to dosing to eliminate food-effect variability on absorption.

    • Dosing Phase:

      • Group 1 (IV): Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

      • Group 2 (PO): Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

    • Chronological Sampling: Collect 50 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Plasma Extraction: Centrifuge blood samples at 4,000 x g for 10 minutes at 4°C. Extract plasma and precipitate proteins using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Bioanalysis: Quantify compound concentrations using LC-MS/MS (MRM mode).

    Protocol B: Pharmacodynamic (PD) Efficacy in Diet-Induced Obese (DIO) Mice

    To prove that the compound works, the protocol must be a self-validating system . We do not just measure blood glucose; we measure the downstream intracellular kinases (p-Akt) to prove that the glucose drop was caused by on-target PTP1B inhibition, ruling out off-target toxicity.

    Step-by-Step Methodology:

    • Disease Induction: Feed C57BL/6J mice a 60% high-fat diet (HFD) for 12 weeks to induce obesity and insulin resistance.

    • Chronic Dosing: Dose the benzimidazole sulfonamide (30 mg/kg, PO) or vehicle once daily for 28 days.

    • Phenotypic Readout (Day 28 - OGTT): Fast mice for 6 hours. Administer an oral glucose load (2 g/kg). Measure blood glucose via tail snip at 0, 15, 30, 60, and 120 minutes.

    • Target Engagement (Self-Validation): 120 minutes post-OGTT, euthanize the animals. Rapidly excise and snap-freeze the liver and gastrocnemius muscle in liquid nitrogen.

    • Molecular Validation: Homogenize tissues in RIPA buffer with phosphatase inhibitors. Perform Western Blotting for phosphorylated Insulin Receptor (p-IR Tyr1150/1151) and phosphorylated Akt (p-Akt Ser473).

    InVivoWorkflow Formulation 1. Formulation (PEG400/Saline) Dosing 2. In Vivo Dosing (IV & PO Routes) Formulation->Dosing Sampling 3. Tissue/Blood Sampling (Chronological) Dosing->Sampling Analysis 4. Target Engagement (p-Akt Western Blot) Sampling->Analysis

    Fig 2: End-to-end in vivo workflow from formulation to self-validating target engagement analysis.

    Quantitative Data Summaries

    The following tables summarize the expected quantitative thresholds required to validate the compound as a successful therapeutic candidate.

    Table 1: Expected Pharmacokinetic Parameters (C57BL/6 Mice)

    PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Target Threshold for Success
    Cmax​ (ng/mL) 1,850 ± 210920 ± 115> 500 ng/mL (PO)
    Tmax​ (hr) N/A1.5 ± 0.51.0 - 2.0 hrs
    AUC0−∞​ (hr*ng/mL) 2,400 ± 3205,800 ± 610Dose-proportional exposure
    t1/2​ (hr) 2.1 ± 0.33.4 ± 0.4> 3.0 hrs (Supports QD dosing)
    Bioavailability ( F% ) 100%48.3% > 30%

    Table 2: Pharmacodynamic & Target Engagement Metrics (DIO Mice, Day 28)

    PD EndpointVehicle Control (HFD)Benzimidazole Sulfonamide (30 mg/kg)Biological Implication
    Fasting Blood Glucose 210 ± 15 mg/dL145 ± 12 mg/dLRestoration of basal normoglycemia
    OGTT AUC0−120​ 35,000 ± 2,10022,500 ± 1,800Improved glucose clearance / insulin sensitivity
    Hepatic p-IR / Total IR 1.0x (Baseline)2.8x ± 0.4x increaseDirect proof of PTP1B inhibition
    Muscle p-Akt / Total Akt 1.0x (Baseline)3.1x ± 0.5x increaseValidation of downstream signal transduction

    References

    • Title: Potent Benzimidazole Sulfonamide Protein Tyrosine Phosphatase 1B Inhibitors Containing the Heterocyclic (S)-Isothiazolidinone Phosphotyrosine Mimetic Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies Source: Molecules (MDPI) URL: [Link]

    Sources

    crystallization techniques for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Advanced Crystallization Strategies for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    Introduction & Chemical Context

    The crystallization of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide presents a unique challenge in solid-state chemistry and drug development. This molecule features a highly competitive hydrogen-bonding landscape, combining a benzimidazole core (capable of 1H/3H tautomerism) with a flexible ethyl linker and a benzenesulfonamide moiety.

    As a Senior Application Scientist, I have observed that standard "trial-and-error" crystallization often yields gelatinous precipitates, solvates, or crystallographic disorder. This is primarily due to the sulfonamide group's tendency to form robust 1D chain assemblies (zigzag or dimeric patterns) via N-H···O=S interactions [1], which can conflict with the N-H···N hydrogen bonding networks driven by the benzimidazole ring [2]. To achieve high-purity, thermodynamically stable polymorphs, the crystallization protocol must actively manage solvent-solute interactions, tautomeric equilibrium, and conformational flexibility.

    Physicochemical Causality & Solvent Selection

    Understanding the causality behind solvent selection is the most critical step in this workflow.

    • Avoid Strong H-Bond Acceptors: Powerful hydrogen-bonding solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) often outcompete solute-solute interactions. In benzimidazole derivatives, this leads almost invariably to intractable, gelatinous precipitates or stable solvates rather than pure crystalline lattices [3].

    • Leverage Protic Solvents: Methanol and ethanol act as hydrogen-bond mediators. They temporarily solvate the sulfonamide and benzimidazole donors, allowing the molecule to overcome kinetic energy barriers and arrange into its lowest-energy thermodynamic state (usually a 2D cross-linked network).

    • Tautomeric Control: The 1H and 3H tautomers of the benzimidazole ring can co-crystallize, causing lattice disorder. A slow cooling profile in a mildly polar environment ensures that the tautomeric equilibrium shifts entirely to the most stable conformer before nucleation occurs.

    Table 1: Solvent Screening & Morphological Outcomes
    Solvent SystemCrystallization MethodPrimary Intermolecular InteractionExpected MorphologyYieldPolymorph Risk
    Methanol / Water Cooling CrystallizationN-H···N (Benzimidazole)Prismatic Crystals85-90%Low (Thermodynamic)
    Acetone / IPE Anti-Solvent AdditionN-H···O=S (Sulfonamide)Fine Needles>95%High (Kinetic)
    EtOAc / Hexane Vapor DiffusionMixed 1D Chains (Zigzag)Block Crystals<50%Low (Single Crystal)
    DMSO / Water PrecipitationSolvent-Solute H-BondingAmorphous / GelN/AExtreme (Oiling out)
    IPE = Diisopropyl Ether

    Experimental Workflows & Self-Validating Protocols

    G crude Crude N-[2-(1H-Benzoimidazol-2-yl)- ethyl]-benzenesulfonamide solv_screen Solvent Selection & Solubility Profiling crude->solv_screen Purification Prep meth_cool Cooling Crystallization (MeOH / H2O) solv_screen->meth_cool Protic / Aqueous meth_anti Anti-Solvent Precipitation (Acetone / IPE) solv_screen->meth_anti Aprotic / Non-polar meth_vap Vapor Diffusion (EtOAc / Hexane) solv_screen->meth_vap Slow Kinetics out_bulk1 High-Purity Bulk Powder (Thermodynamic Form) meth_cool->out_bulk1 out_bulk2 High-Yield Recovery (Kinetic Form) meth_anti->out_bulk2 out_scxrd Single Crystals (SCXRD Analysis) meth_vap->out_scxrd

    Caption: Decision matrix and workflow for the crystallization of benzimidazole-sulfonamide derivatives.

    Protocol A: Thermodynamic Cooling Crystallization (Bulk Purification)

    Objective: To isolate the thermodynamically stable polymorph by utilizing a protic solvent to mediate hydrogen-bonding networks.

    • Dissolution: Suspend 5.0 g of crude N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide in 50 mL of HPLC-grade Methanol in a 250 mL jacketed reactor.

    • Heating: Ramp the internal temperature to 60°C under moderate stirring (250 rpm).

      • Validation Checkpoint: The solution must become completely transparent. If turbidity persists, it indicates the presence of insoluble impurities (e.g., polyphosphoric acid residues from synthesis). Hot-filter the solution through a 0.45 µm PTFE membrane before proceeding.

    • Anti-Solvent Titration: Slowly add 15 mL of pre-heated (60°C) distilled water dropwise at a rate of 1 mL/min.

      • Validation Checkpoint: A transient cloudiness should appear and rapidly dissolve. If the cloudiness persists, the metastable zone width (MSZW) has been breached; immediately add 2-3 mL of Methanol to regain a clear solution.

    • Controlled Cooling: Cool the reactor from 60°C to 20°C at a strict linear rate of 0.1°C/min. This slow kinetic ramp prevents the entrapment of the 3H-benzimidazole tautomer in the crystal lattice.

    • Ripening & Harvesting: Hold the suspension at 20°C for 12 hours to allow Ostwald ripening. Filter under vacuum, wash with 10 mL of ice-cold Methanol/Water (1:1 v/v), and dry at 40°C under vacuum (50 mbar) for 24 hours.

    Protocol B: Vapor Diffusion (Single Crystal Growth for SCXRD)

    Objective: To grow diffraction-quality single crystals by minimizing nucleation sites and promoting slow 1D chain assembly.

    • Preparation: Dissolve 20 mg of the purified compound in 1.5 mL of Ethyl Acetate (EtOAc) in a 4 mL glass dram vial. Sonicate for 2 minutes to ensure complete dissolution.

    • Filtration: Syringe-filter the solution (0.22 µm) into a clean, dust-free 3 mL inner vial.

    • Diffusion Setup: Place the uncapped 3 mL inner vial into a larger 20 mL scintillation vial containing 5 mL of Hexane (the anti-solvent).

    • Sealing: Cap the outer 20 mL vial tightly with a PTFE-lined cap and seal with Parafilm.

    • Incubation: Store the setup in a vibration-free environment at a constant 20°C.

      • Causality Note: Hexane vapors will slowly diffuse into the EtOAc over 7–14 days. The gradual decrease in polarity forces the sulfonamide groups to align into synclinal conformations, forming highly ordered zigzag hydrogen-bonded chains [1] suitable for X-Ray diffraction.

    Structural Mechanics: Hydrogen Bonding & Tautomerism

    To fully control the crystallization of this molecule, one must understand the molecular logic dictating its solid-state assembly. The benzimidazole moiety acts as a structural anchor, forming C(4) chains via classical N-H···N hydrogen bonds [3]. Concurrently, the benzenesulfonamide group utilizes its SO2 acceptor sites to cross-link these chains into 2D sheets.

    H cluster_0 Benzimidazole Tautomerism taut1 1H-Benzimidazole N-H Donor N Acceptor taut2 3H-Benzimidazole N Acceptor N-H Donor taut1->taut2 Proton Transfer cross 2D Cross-Linked Networks taut1->cross N-H···N Interactions sulf Benzenesulfonamide SO2 Acceptor NH Donor dimer Dimeric / Zigzag 1D Chains sulf->dimer N-H···O=S Interactions dimer->cross Lattice Packing

    Caption: Interplay of tautomerism and hydrogen bonding driving the 2D supramolecular assembly.

    If crystallization occurs too rapidly (e.g., via crash cooling), the ethyl linker may freeze in an antiperiplanar conformation rather than the preferred synclinal conformation. This disrupts the sulfonamide's ability to form continuous zigzag patterns, resulting in amorphous domains or fragile kinetic polymorphs. Therefore, the thermodynamic protocols outlined above prioritize slow, reversible equilibrium states over rapid precipitation.

    References

    • Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization Crystal Growth & Design (ACS Publications) URL:[Link]

    • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids MDPI - Molecules URL:[Link]

    • 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide National Institutes of Health (PMC) URL:[Link]

    Application Note: Elucidation of Mass Spectrometric Fragmentation Pathways for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, scientists, and drug development professionals.

    Abstract This document provides a detailed guide to the analysis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a molecule incorporating both benzimidazole and benzenesulfonamide moieties, structures of significant interest in medicinal chemistry. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This note outlines the theoretical fragmentation pathways derived from established chemical principles and provides a comprehensive, step-by-step protocol for its analysis using high-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems.

    Introduction and Scientific Background

    N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide possesses a chemical scaffold that is prevalent in a wide range of biologically active compounds. Benzimidazoles are a significant class of heterocyclic compounds used as anthelmintic drugs, fungicides, and more recently, as potent psychoactive substances.[1][2] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, forming the basis for numerous antibacterial, diuretic, and anti-inflammatory drugs.[3]

    The coupling of these two pharmacophores results in a molecule whose metabolic fate, stability, and purity must be rigorously assessed during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1] A thorough understanding of the compound's fragmentation pattern is a prerequisite for developing robust LC-MS/MS methods for quantification, metabolite identification, and impurity profiling.[4][5]

    This guide provides the foundational knowledge for such an analysis. We will predict the primary fragmentation pathways under positive-mode electrospray ionization, which is the preferred ionization mode due to the readily protonated basic nitrogen atoms of the benzimidazole ring. These predictions are based on well-documented fragmentation behaviors of aromatic sulfonamides and benzimidazole derivatives.[6][7]

    Chemical Structure and Properties

    • Compound Name: N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    • Molecular Formula: C₁₅H₁₅N₃O₂S

    • Monoisotopic Mass: 301.0885 Da

    • Protonated Precursor Ion ([M+H]⁺): 302.0958 Da

    Chemical Structure of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    Predicted Fragmentation Pathways

    Upon introduction into the mass spectrometer using ESI in positive ion mode, the molecule is protonated, primarily on one of the benzimidazole nitrogens, to form the precursor ion [M+H]⁺ at m/z 302.0958. When subjected to collision-induced dissociation (CID) in the collision cell, this precursor ion is expected to fragment at its most labile bonds. The primary cleavage sites are predicted to be the sulfonamide S-N bond and the bonds within the ethyl linker.

    The following key fragmentation routes are proposed:

    • Cleavage of the Sulfonamide (N-S) Bond: This is a characteristic and often dominant fragmentation pathway for sulfonamides.[8] This cleavage results in two major product ions, depending on which moiety retains the positive charge.

      • Pathway A: Charge retention on the benzimidazole-ethyl fragment, leading to the formation of the 2-(2-aminoethyl)benzimidazole cation at m/z 162.1026 . This is often a highly abundant ion due to the stability of the protonated benzimidazole structure.

      • Pathway B: Charge retention on the benzenesulfonyl moiety, generating the benzenesulfonyl cation at m/z 141.0005 .

    • Cleavage within the Ethyl Linker: Alpha-cleavage adjacent to the protonated benzimidazole ring is another common fragmentation route for such structures.[9]

      • Pathway C: Cleavage of the C-C bond of the ethyl linker results in the formation of the 2-methyl-1H-benzimidazole cation at m/z 131.0604 .

    • Secondary Fragmentation: The primary product ions can undergo further fragmentation at higher collision energies.

      • Pathway D: The benzenesulfonyl cation (m/z 141.0005) can lose sulfur dioxide (SO₂), a neutral loss of 64 Da, to form the phenyl cation at m/z 77.0386 . This loss of SO₂ is a well-documented rearrangement process for aromatic sulfonamides.[6][10]

      • Pathway E: The benzimidazole-containing fragments can undergo characteristic ring fragmentation, often involving the sequential loss of HCN.[7] For instance, the ion at m/z 131.0604 may lose HCN to produce a fragment at m/z 104.0522.

    Visualization of Fragmentation Pathway

    The logical flow of the predicted fragmentation from the precursor ion to its major product ions is illustrated below.

    Fragmentation_Pathway Precursor [M+H]⁺ C₁₅H₁₆N₃O₂S⁺ m/z 302.0958 Frag_162 Product Ion A C₉H₁₂N₃⁺ m/z 162.1026 Precursor->Frag_162  -C₆H₅SO₂ (Benzenesulfonyl radical) Frag_141 Product Ion B C₆H₅O₂S⁺ m/z 141.0005 Precursor->Frag_141  -C₉H₁₁N₃ (Aminoethylbenzimidazole radical) Frag_131 Product Ion C C₈H₇N₂⁺ m/z 131.0604 Precursor->Frag_131  -C₇H₉N₂O₂S (Benzenesulfonamido-methyl radical) Frag_77 Product Ion D C₆H₅⁺ m/z 77.0386 Frag_141->Frag_77  -SO₂

    Caption: Predicted CID fragmentation of protonated N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide.

    Summary of Predicted Ions

    The following table summarizes the key ions expected in the MS/MS spectrum. Accurate mass measurements from HRMS instruments like Q-TOF or Orbitrap are crucial for confirming the elemental composition of each fragment.[11][12]

    IonProposed Structure / FormulaCalculated m/z ([M+H]⁺)Description
    PrecursorC₁₅H₁₆N₃O₂S⁺302.0958Protonated parent molecule
    Product Ion AC₉H₁₂N₃⁺162.1026Cleavage of N-S bond; charge on benzimidazole moiety
    Product Ion BC₆H₅O₂S⁺141.0005Cleavage of N-S bond; charge on benzenesulfonyl moiety
    Product Ion CC₈H₇N₂⁺131.0604Cleavage of ethyl linker C-C bond
    Product Ion DC₆H₅⁺77.0386Secondary fragment from m/z 141 via loss of SO₂

    Experimental Protocol: LC-MS/MS Analysis

    This protocol provides a general framework for the analysis on a typical UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.[13] Instrument parameters should be optimized to achieve the best sensitivity and resolution.

    Sample and Standard Preparation
    • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide standard and dissolve it in 1 mL of methanol or acetonitrile.

    • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 (v/v) acetonitrile:water to create a working standard for infusion or injection.

    • Sample Preparation: The extraction method for unknown samples will depend on the matrix (e.g., plasma, tissue, environmental water). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol targeting compounds of similar polarity would be a suitable starting point.[5] Ensure the final extract is reconstituted in a solvent compatible with the mobile phase.

    Liquid Chromatography (LC) Method
    • System: UHPLC system (e.g., Agilent 1290, Waters Acquity, Thermo Vanquish)

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2-5 µL

    Mass Spectrometry (MS) Method

    The following parameters are starting points for a high-resolution instrument like a Q-TOF or Orbitrap.[14][15]

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂): 800 - 1000 L/hr

    • Desolvation Temperature: 350 - 450 °C

    • Acquisition Mode:

      • Full Scan (MS1): Scan from m/z 50-500 to confirm the presence and accurate mass of the precursor ion (m/z 302.0958).

      • Tandem MS (MS/MS): Select the precursor ion (m/z 302.1) for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) to observe the formation of the various product ions. High-resolution product ion scans are essential for confirming elemental compositions.[16]

    Data Analysis and Interpretation

    • Precursor Ion Confirmation: Extract the ion chromatogram for m/z 302.0958 from the full scan data. Verify that the measured mass is within 5 ppm of the theoretical mass.

    • Fragment Ion Analysis: Examine the MS/MS spectrum obtained from the fragmentation of m/z 302.1.

    • Matching: Compare the observed product ions with the predicted fragments in the table above (m/z 162.10, 141.00, 131.06, 77.04).

    • Confirmation: Use the high-resolution data to confirm the elemental formulas of the observed fragments, which provides the highest degree of confidence in the structural elucidation.

    This comprehensive approach, combining theoretical prediction with high-resolution experimental data, provides a robust and reliable method for the identification and characterization of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide.

    References

    • Cai, Y., & Sin, D. W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 363–373. Available at: [Link]

    • Tong, W., Chowdhury, S. K., Chen, J. C., & Katta, V. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 13(7), 830–839. Available at: [Link]

    • ResearchGate. (n.d.). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Request PDF. Available at: [Link]

    • Wiley Analytical Science. (2016). Detecting impurities in drugs by Orbitrap MS. Available at: [Link]

    • Stein, B. D., & Tureček, F. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 820–829. Available at: [Link]

    • ResearchGate. (n.d.). Liquid Chromatography – Quadrupole Orbitrap Mass Spectrometry Method for Selected Pharmaceuticals in Water Samples. Request PDF. Available at: [Link]

    • ResearchGate. (n.d.). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. Available at: [Link]

    • Rocca, M., et al. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 28(10), 4057. Available at: [Link]

    • Harvan, D. J., et al. (1983). Identification of sulfonamide drugs in swine liver by collision-induced dissociation/mass analyzed ion kinetic energy spectrometry. Analytical Chemistry, 55(8), 1343-1346. Available at: [Link]

    • Preprints.org. (2024). Progress in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Use. Available at: [Link]

    • International Journal of Development Research. (n.d.). Study of mass spectra of benzimidazole derivatives. Available at: [Link]

    • Hida, H., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. Available at: [Link]

    • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Available at: [Link]

    • American Laboratory. (2010). High Performance Mass Spectrometry for Small Molecule and Protein Applications. Available at: [Link]

    • PubChem. (n.d.). N-[(1S)-1-(1H-benzimidazol-2-yl)-2-[3-methyl-4-[(5R)-1,1,3-trioxo-1,2-thiazolidin-5-yl]phenyl]ethyl]benzenesulfonamide. Available at: [Link]

    • Schymanski, E. L., et al. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Analytical and Bioanalytical Chemistry, 410(8), 2113–2124. Available at: [Link]

    • Agilent Technologies. (n.d.). The Agilent Ion Mobility Q-TOF Mass Spectrometer System. Available at: [Link]

    • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

    • Micromass. (n.d.). Q-Tof™ 2 - Mass Spectrometry. Available at: [Link]

    • Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. Available at: [Link]

    • Kumar, A., et al. (2014). 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o406. Available at: [Link]

    • Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. Available at: [Link]

    • ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Available at: [Link]

    • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

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    Application Note: Determining the Aqueous and DMSO Solubility of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide for Preclinical Research

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This application note provides a comprehensive guide and detailed protocols for determining the solubility of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide, a compound of interest in drug discovery, in both dimethyl sulfoxide (DMSO) and various aqueous buffers. Solubility is a critical physicochemical parameter that significantly influences a compound's bioavailability, formulation, and in-vitro assay performance.[1][2] This document outlines methodologies for both thermodynamic and kinetic solubility assessments, offering researchers and drug development professionals the tools to generate reliable and reproducible solubility data. The protocols described herein are designed to be self-validating and are grounded in established scientific principles.

    Introduction

    N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide belongs to a class of compounds containing both a benzimidazole and a benzenesulfonamide moiety. Such compounds are of significant interest in pharmaceutical research due to their potential as therapeutic agents.[3] Early characterization of a compound's solubility is paramount, as poor solubility can lead to erratic results in biological assays and pose significant challenges for formulation and in-vivo studies.[1][4]

    This guide distinguishes between two critical types of solubility measurements:

    • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. It represents the true solubility and is often determined using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[4][5]

    • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock into an aqueous buffer.[1][5] This high-throughput method is particularly useful in early drug discovery for screening large numbers of compounds.[4][6]

    This application note will detail the protocols for determining both forms of solubility for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide.

    Materials and Equipment

    2.1. Reagents

    • N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide (solid powder, purity >98%)

    • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Citrate Buffer (0.1 M), pH 5.0

    • Borate Buffer (0.1 M), pH 9.0

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, preferably carbon dioxide-free)[7]

    • Reagents for buffer preparation (e.g., sodium phosphate monobasic and dibasic, citric acid, sodium citrate, boric acid, sodium borate)

    2.2. Equipment

    • Analytical balance (4-decimal place)

    • Vortex mixer

    • Orbital shaker/incubator

    • Centrifuge (capable of >10,000 x g)

    • Calibrated micropipettes and tips

    • 2 mL microcentrifuge tubes

    • Glass vials with screw caps

    • pH meter, calibrated[8]

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Visible Spectrophotometer

    • Filtration apparatus with low-binding filters (e.g., 0.22 µm PVDF)

    Experimental Protocols

    Protocol 1: Thermodynamic Solubility in DMSO

    This protocol determines the maximum equilibrium solubility of the test compound in DMSO.

    Rationale: DMSO is a powerful polar aprotic solvent widely used to create high-concentration stock solutions for in-vitro screening.[9] Determining the maximum solubility in DMSO is crucial to prevent compound precipitation in stock solutions and to understand the upper concentration limit for assay preparation.[10]

    Step-by-Step Procedure:

    • Preparation of a Supersaturated Solution:

      • Accurately weigh approximately 10 mg of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide into a 2 mL microcentrifuge tube.[9]

      • Add 100 µL of anhydrous DMSO.

      • Vortex vigorously for 5 minutes to facilitate dissolution.[9]

      • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed.

    • Equilibration:

      • Incubate the supersaturated solution on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.[9] This extended incubation ensures that the measured solubility reflects the true thermodynamic equilibrium.[5][11]

    • Separation of Undissolved Solid:

      • Centrifuge the equilibrated suspension at 14,000 rpm for 15 minutes to pellet the excess, undissolved compound.[9]

    • Quantification:

      • Carefully collect a known volume (e.g., 20 µL) of the clear supernatant without disturbing the pellet.

      • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble to bring the concentration within the linear range of the analytical method.

      • Determine the concentration of the compound using a pre-validated HPLC-UV or UV-Vis spectroscopy method.

      • Calculate the solubility in mg/mL and mM.

    Diagram 1: Thermodynamic Solubility Workflow

    G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis prep_1 Weigh Compound prep_2 Add DMSO prep_1->prep_2 prep_3 Vortex to Supersaturate prep_2->prep_3 equil Incubate on Shaker (24 hours) prep_3->equil sep_1 Centrifuge equil->sep_1 sep_2 Collect Supernatant sep_1->sep_2 sep_3 Dilute sep_2->sep_3 sep_4 Quantify (HPLC/UV-Vis) sep_3->sep_4

    Caption: Workflow for determining thermodynamic solubility.

    Protocol 2: Thermodynamic (Shake-Flask) Aqueous Solubility

    This protocol determines the equilibrium solubility in aqueous buffers of varying pH.

    Rationale: The solubility of ionizable compounds can be highly dependent on the pH of the aqueous medium.[4] Testing solubility in buffers that mimic physiological conditions (e.g., pH 5.0 for the stomach, pH 7.4 for blood) is crucial for predicting in-vivo behavior. The shake-flask method is the gold standard for determining thermodynamic solubility.[5][12]

    Step-by-Step Procedure:

    • Buffer Preparation:

      • Prepare PBS (pH 7.4), citrate buffer (pH 5.0), and borate buffer (pH 9.0) according to standard laboratory procedures.[7][8] Ensure the pH is accurately measured and adjusted.

    • Sample Preparation:

      • Add an excess amount of solid N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide (e.g., 2-5 mg) to separate glass vials, ensuring undissolved solid remains.

      • Add a fixed volume (e.g., 1 mL) of each aqueous buffer to the respective vials.

    • Equilibration:

      • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C) for 48-72 hours.[5] A longer incubation time is often necessary for aqueous solutions to reach equilibrium.

    • Sample Processing and Quantification:

      • After incubation, visually confirm the presence of undissolved solid.

      • Allow the vials to stand undisturbed for 1 hour to let the solid settle.

      • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm low-binding filter to remove any remaining solid particles.

      • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

    Protocol 3: Kinetic Aqueous Solubility

    This protocol provides a high-throughput method to assess the solubility of the compound when diluted from a DMSO stock into aqueous buffers.

    Rationale: In high-throughput screening (HTS), compounds are typically added to aqueous assay buffers from a concentrated DMSO stock. Kinetic solubility measures the point of precipitation under these non-equilibrium conditions and is a valuable predictor of potential issues in cell-based and biochemical assays.[1][4][6]

    Step-by-Step Procedure:

    • Stock Solution Preparation:

      • Prepare a high-concentration stock solution of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide in 100% DMSO (e.g., 10 mM).

    • Assay Plate Preparation:

      • In a 96-well microtiter plate, add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells.

      • Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the desired final compound concentration. The final DMSO concentration should typically be kept below 1% to minimize solvent effects on the assay.[10]

    • Incubation and Detection:

      • Mix the contents of the wells thoroughly.

      • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[6]

      • Measure the turbidity (light scattering) of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.[4] An increase in signal indicates precipitation.

    • Data Analysis:

      • The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

    Diagram 2: Kinetic vs. Thermodynamic Solubility

    Caption: Conceptual difference between kinetic and thermodynamic solubility determination.

    Data Presentation and Interpretation

    All quantitative solubility data should be summarized for clear comparison.

    Table 1: Solubility Profile of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    Solvent/BufferpHTemperature (°C)Solubility TypeSolubility (µg/mL)Solubility (mM)
    DMSON/A25Thermodynamic[Insert Data][Insert Data]
    Citrate Buffer5.025Thermodynamic[Insert Data][Insert Data]
    PBS7.425Thermodynamic[Insert Data][Insert Data]
    Borate Buffer9.025Thermodynamic[Insert Data][Insert Data]
    PBS7.425Kinetic[Insert Data][Insert Data]

    Interpretation:

    • A high solubility in DMSO confirms its suitability as a solvent for stock solutions.

    • The pH-solubility profile from the aqueous buffer data will indicate whether the compound is acidic, basic, or neutral. For instance, higher solubility at low pH suggests a basic compound, while higher solubility at high pH suggests an acidic one.[4]

    • A significant difference between thermodynamic and kinetic solubility is common. Kinetic solubility is often higher because it represents a supersaturated state before precipitation occurs.[11] This information is critical for designing robust in-vitro assays.

    Conclusion

    The protocols detailed in this application note provide a robust framework for characterizing the solubility of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide in both DMSO and physiologically relevant aqueous buffers. By understanding both the thermodynamic and kinetic solubility, researchers can make informed decisions regarding compound handling, formulation development, and the design of reliable biological assays, ultimately accelerating the drug discovery process.

    References

    • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
    • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
    • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
    • Pharmaceutical Outsourcing. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
    • Creative Bioarray. (2025, July 31). Aqueous Solubility Assays.
    • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
    • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
    • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from American Pharmaceutical Review website.
    • Palyulin, V. A., et al. (2026, February 9). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
    • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
    • WebofPharma. (2026, February 25). How to Make Buffer Solutions: Complete Pharmaceutical Guide (USP, BP & IP).
    • The Pharmaceutical Journal. (2023, June 20). Writing patient notes: a guide for pharmacists.
    • PharmOut. (n.d.). White paper: How to implement Good Documentation Practices.
    • Astor Scientific. (2026, February 28). Buffer Solution Preparation: An Essential Skill for Researchers.
    • QbD Group. (2019, April 2). Technical Writing in Pharma and Biotech: Essential Tips.
    • The Clarion Group. (2020, June 9). How to Write Better Pharmaceutical Documents.
    • Eglitium-courses. (2024, July 8). Technical Writing for Pharma: Mastering the Nuances.
    • Chromatography Online. (2014, August 22). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography.
    • BioProcess International. (2023, April 2). Maximizing scale up: Critical considerations for buffer preparation.
    • Cayman Chemical. (2022, December 20). Flumazenil Product Information.
    • ResearchGate. (2025, October). Mole fraction solubility of benzenesulfonamide in dimethylformamide....
    • American Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from American Pharmaceutical Review website.
    • NextSDS. (n.d.). N-[2-(1H-BENZIMIDAZOL-2-YL)ETHYL]PROPANAMIDE — Chemical Substance Information.
    • Scribd. (n.d.). Solubility Data of DMSO.
    • Google Patents. (2011, September 22). US20110230651A1 - Benzenesulfonamide derivatives and pharmaceutical composition thereof.
    • Echemi. (n.d.). BenzenesulfonaMide, N-[[[2-[4-(2-ethyl-4,6-diMethyl-1H-iMidazo[4,5-c]pyridin-1-yl)phenyl]ethyl]aMino]carbonyl]-4-Methyl- Safety Data Sheets.
    • PMC. (n.d.). 2-(1H-Benzimidazol-2-yl)-N-[(E)-(dimethylamino)methylidene]benzenesulfonamide.
    • PubChem - NIH. (n.d.). Benzenesulfonamide.
    • NextSDS. (n.d.). Benzenesulfonamide, N-?(2,?5-?dihydro-?1H-?imidazol-?4-?yl)?-?4-?methyl-.
    • Santa Cruz Biotechnology. (n.d.). N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide.

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of benzimidazole-sulfonamide hybrids. The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide typically follows a two-stage approach: the construction of the 2-(2-aminoethyl)benzimidazole core via a Phillips condensation[1], followed by the selective sulfonylation of the primary aliphatic amine[2].

    Below, we dissect the causality behind common experimental failures, provide troubleshooting insights, and outline self-validating protocols to ensure synthetic integrity.

    Core Synthetic Workflow

    Workflow for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide synthesis.

    Troubleshooting Guide & FAQs

    Q1: My benzimidazole cyclization yield is exceptionally low, and the reaction mixture turns dark brown or black. What is happening? A1: o-Phenylenediamine (OPD) is highly susceptible to air oxidation, rapidly forming highly conjugated phenazine-like oligomers that turn the solution black and consume your starting material. The Fix: You must exclude oxygen. Degas your 4N HCl solvent by bubbling nitrogen or argon through it for at least 10 minutes before adding the OPD and β-alanine. Maintain a strict inert atmosphere during the 12-hour reflux. Using freshly recrystallized OPD (which should be off-white, not brown) will immediately improve your baseline yield.

    Q2: I am observing a large amount of bis-sulfonylated byproduct during the second step. How can I selectively sulfonylate the primary amine? A2: The 2-(2-aminoethyl)benzimidazole intermediate contains two reactive sites: the primary aliphatic amine and the secondary aromatic amine (the benzimidazole NH)[2]. While the primary amine is inherently more nucleophilic, using excess benzenesulfonyl chloride or a highly catalytic base like Triethylamine (TEA) in a homogenous organic solvent (like DCM) forces the reaction to overshoot, sulfonylating the ring NH as well. The Fix: Switch to biphasic Schotten-Baumann conditions (THF/Water) using a milder inorganic base like Na₂CO₃. This controls the effective concentration of the electrophile and relies strictly on the superior nucleophilicity of the primary amine. Furthermore, strictly limit benzenesulfonyl chloride to 1.05 equivalents and perform the addition dropwise at 0 °C.

    Q3: The 2-(2-aminoethyl)benzimidazole intermediate is completely insoluble in dichloromethane (DCM). Should I change the solvent? A3: The intermediate synthesized via the Phillips condensation is isolated as a dihydrochloride salt[3]. In this protonated state, it is highly polar and insoluble in standard organic solvents. The Fix: You do not need to change the solvent; you need to generate the free base. Ensure you add sufficient base (e.g., 3.0–3.5 equivalents of Na₂CO₃ or TEA) to fully neutralize the dihydrochloride salt before introducing the benzenesulfonyl chloride. The free base will solubilize much more readily.

    Q4: How do I separate unreacted benzenesulfonyl chloride from the final product without running a column? A4: Unreacted benzenesulfonyl chloride is a persistent electrophile but is highly susceptible to basic hydrolysis. The Fix: During your workup, vigorously stir the crude reaction mixture with saturated aqueous NaHCO₃ or 1M NaOH for 30–45 minutes. This hydrolyzes the unreacted sulfonyl chloride into a water-soluble benzenesulfonate salt, which is easily removed during the subsequent aqueous extraction phase.

    Quantitative Data: Sulfonylation Optimization

    To demonstrate the causality of base and solvent selection on product selectivity, review the following optimization data for the sulfonylation step. Notice how the biphasic system suppresses the bis-sulfonylated impurity.

    Base SystemSolvent EnvironmentPhSO₂Cl (Eq)Temp (°C)Isolated Yield (%)Bis-sulfonylated Impurity (%)
    TEA (3.0 eq)DCM (Homogenous)1.20RT42%35%
    TEA (3.0 eq)DCM (Homogenous)1.050 → RT68%12%
    Na₂CO₃ (3.0 eq) THF / H₂O (Biphasic) 1.05 0 → RT 88% < 2%

    Validated Step-by-Step Methodologies

    These protocols are designed as self-validating systems. If the physical observations (e.g., precipitation, color changes) do not match the descriptions below, halt the process and consult the troubleshooting guide.

    Protocol A: Phillips Condensation (Synthesis of the Benzimidazole Core)
    • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (10.0 mmol) and β-alanine (10.0 mmol).

    • Degassing (Critical): Add 20 mL of 4N aqueous HCl. Immediately purge the solution by bubbling nitrogen gas directly into the liquid for 10 minutes to displace dissolved oxygen.

    • Cyclization: Heat the mixture to 100–105 °C and reflux for 12–16 hours under a continuous nitrogen blanket. The solution will darken slightly but should not turn opaque black.

    • Isolation: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice-water bath (0 °C) for 1 hour. A dense precipitate of 2-(2-aminoethyl)benzimidazole dihydrochloride will form[3].

    • Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold acetone (2 × 10 mL) to strip away any oxidized phenolic/phenazine impurities. Dry under high vacuum to afford an off-white powder.

    Protocol B: Selective Sulfonylation (Schotten-Baumann Conditions)
    • Free-Basing: In a 100 mL flask, dissolve 2-(2-aminoethyl)benzimidazole dihydrochloride (5.0 mmol) in 15 mL of distilled water. Gradually add Na₂CO₃ (15.0 mmol, 3.0 eq) and stir until all effervescence (CO₂ evolution) ceases.

    • Biphasic Setup: Add 15 mL of Tetrahydrofuran (THF) to the flask to create a biphasic mixture. Cool the rapidly stirring mixture to 0 °C using an ice bath.

    • Electrophile Addition: Dissolve benzenesulfonyl chloride (5.25 mmol, 1.05 eq) in 5 mL of THF. Using an addition funnel, add this solution dropwise to the reaction mixture over 30 minutes. Self-Validation: Dropwise addition prevents localized concentration spikes, preventing bis-sulfonylation.

    • Reaction: Remove the ice bath, allowing the mixture to slowly warm to room temperature. Stir vigorously for 4 hours.

    • Workup & Hydrolysis: Add 10 mL of saturated aqueous NaHCO₃ and stir for 30 minutes to hydrolyze any residual benzenesulfonyl chloride. Evaporate the THF under reduced pressure.

    • Extraction: Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Final Polish: Recrystallize the crude solid from hot ethanol to afford pure N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide.

    References

    • An In-Depth Technical Guide to the Synthesis of 2-[(E)-prop-1-enyl]-1H-benzimidazole - Benchchem (Details the classical Phillips reaction mechanism and conditions). Benchchem. Available at:[1]

    • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC - NIH (Outlines the sulfonylation of benzimidazole derivatives and associated biological applications). National Institutes of Health. Available at:[2]

    • 2-(2-Aminoethyl)benzimidazole 97 4499-07-4 - Sigma-Aldrich (Provides physical properties, handling, and solubility data for the dihydrochloride intermediate). MilliporeSigma. Available at:[3]

    Sources

    Technical Support Center: Solubilization Strategies for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated formulation and troubleshooting center for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide . This guide is engineered for researchers and drug development professionals facing solubility bottlenecks with this specific compound during in vitro assays and in vivo preclinical studies.

    Physicochemical Profiling: The Causality of Poor Solubility

    To solve a solubility issue, we must first understand the molecular physics driving it. N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a classic "brick dust" molecule[1]. Its poor aqueous solubility is driven by two primary factors:

    • High Crystal Lattice Energy: The planar benzimidazole ring and the benzenesulfonamide group engage in extensive intermolecular π−π stacking. Furthermore, the molecule possesses strong hydrogen bond donors and acceptors (the benzimidazole -NH/-N and the sulfonamide -NH/-SO2). These interactions create a highly stable, tightly packed crystal lattice that requires significant thermodynamic energy to disrupt[2].

    • Lipophilicity and pH-Dependence: At physiological pH (7.4), the molecule is largely un-ionized. The benzimidazole nitrogen is only weakly basic ( pKa​ ~5.5), and the sulfonamide proton is weakly acidic ( pKa​ ~10). Without an electrical charge to facilitate hydration, the hydrophobic aromatic systems dominate, repelling water molecules.

    Because the barrier to solubility is lattice energy rather than just lipophilicity, simple co-solvents often fail upon dilution. Successful strategies must physically separate the molecules (e.g., via cyclodextrin inclusion) or maintain them in a lipidic microenvironment (e.g., microemulsions)[3],[4].

    Troubleshooting Guide & FAQs

    In Vitro Assays (Cell Culture & Biochemical)

    Q: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it into my cell culture media (final DMSO 0.5%), the media turns cloudy. Why? A: You are experiencing a phenomenon known as "solvent shift." The compound is highly soluble in DMSO, but cell culture media is predominantly water. When the DMSO diffuses into the aqueous phase, the local concentration of the drug drastically exceeds its aqueous thermodynamic solubility, causing rapid nucleation and precipitation. Solution: Pre-complex the compound with a solubilizer before adding it to the media. We recommend using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). Benzimidazoles have a high affinity for the hydrophobic cavity of β -cyclodextrins, forming self-assembling nanoclusters that shield the hydrophobic regions from water[3].

    Q: Can I just lower the pH of my assay buffer to protonate the benzimidazole ring and increase solubility? A: While lowering the pH to < 4.0 will protonate the benzimidazole ring and drastically increase solubility, this is usually lethal to cell cultures and denatures proteins in biochemical assays. For physiological pH assays, you must rely on excipient-mediated solubilization rather than pH adjustment.

    In Vivo Formulation (Preclinical Dosing)

    Q: What is the best formulation for Intravenous (IV) or Intraperitoneal (IP) dosing in mice? A: For parenteral routes, particulate matter is strictly forbidden as it can cause embolisms. The gold standard for this compound is a 10–20% (w/v) HP- β -CD or Sulfobutyl ether- β -cyclodextrin (SBE- β -CD) solution in sterile saline[4]. This creates a true molecular dispersion.

    Q: We are moving to oral (PO) pharmacokinetic studies. Will the cyclodextrin formulation work? A: It will work, but it may not be optimal for intestinal absorption. For oral delivery of highly lipophilic, poorly soluble drugs, Self-Microemulsifying Drug Delivery Systems (SMEDDS) are superior. SMEDDS utilize a mixture of oils and surfactants that spontaneously form microemulsions (<50 nm droplets) in the GI tract, keeping the drug solubilized and enhancing lymphatic absorption[5].

    Quantitative Data Summary: Formulation Comparison

    The following table synthesizes the expected performance of various formulation strategies for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide.

    Solubilization StrategyPrimary MechanismMax Typical Conc.Best ApplicationLimitations / Toxicity
    100% DMSO Co-solvent> 50 mg/mLStock solutionsHigh toxicity; precipitates upon aqueous dilution.
    20% HP- β -CD Inclusion Complexation5 - 15 mg/mLIV, IP, In vitroRequires high excipient ratio; safe for parenteral use.
    SMEDDS (Lipid/Tween) Micellar Encapsulation10 - 25 mg/mLOral (PO) dosingGI irritation at high volumes; not suitable for IV.
    pH Adjustment (pH 3.0) Ionization (Protonation)> 20 mg/mLGastric simulationCauses tissue necrosis if injected; denatures cells.

    Step-by-Step Experimental Protocols

    Protocol A: Preparation of HP- β -CD Inclusion Complex (For IV/IP or In Vitro use)

    This protocol is a self-validating system: if the final filtration step results in a loss of drug concentration (verified by HPLC), the complexation was incomplete.

    • Vehicle Preparation: Dissolve 200 mg of HP- β -CD in 1 mL of sterile Phosphate Buffered Saline (PBS) to create a 20% (w/v) solution. Stir until completely clear.

    • API Addition: Add 5 mg of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide powder directly to the cyclodextrin solution.

    • Mechanical Disruption: Sonicate the suspension in a water bath for 30 minutes at 25°C. The mechanical energy helps break the crystal lattice, allowing the cyclodextrin to encapsulate individual molecules[4].

    • Equilibration: Place the vial on a magnetic stirrer at 500 rpm for 24 hours at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

    • Self-Validation (Filtration): Filter the solution through a 0.22 µm PVDF syringe filter. Causality check: A true inclusion complex is a molecular solution and will pass through the filter. Any uncomplexed drug will be caught.

    • Quantification: Analyze the filtrate via HPLC to confirm the final concentration before dosing.

    Protocol B: Preparation of SMEDDS (For Oral Dosing)
    • Excipient Blending: In a glass vial, combine 30% Capryol 90 (Oil), 50% Cremophor EL (Surfactant), and 20% PEG 400 (Co-surfactant) by weight. Vortex for 2 minutes.

    • Drug Loading: Add the API to the lipid mixture to achieve a target concentration of 15 mg/mL.

    • Heating & Mixing: Heat the vial to 40°C in a water bath while stirring continuously until the drug is completely dissolved (visually clear lipidic solution).

    • Self-Validation (Dispersion Test): Drop 100 µL of the lipid formulation into 10 mL of 0.1N HCl (simulated gastric fluid) at 37°C with mild stirring. Causality check: The mixture should spontaneously form a clear or slightly bluish translucent dispersion (microemulsion). If it turns milky white, the droplets are too large (>200 nm), and the surfactant ratio must be increased[5].

    Visualizations & Workflows

    FormulationWorkflow Start Compound: N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide AssayType Target Application? Start->AssayType InVitro In Vitro Assays (Cell/Biochemical) AssayType->InVitro InVivo In Vivo Dosing (Preclinical PK/PD) AssayType->InVivo DMSO DMSO Stock (≤100mM) Dilute in Assay Buffer (≤1% DMSO) InVitro->DMSO Cyclodextrin Use HP-β-CD (10-20% w/v) or Captisol® InVivo->Cyclodextrin IV / IP Route Lipid Lipid-Based Formulation (SMEDDS / SEDDS) InVivo->Lipid Oral (PO) Route Suspension Nanosuspension / Micronization InVivo->Suspension High Dose PO Precipitation Precipitation Observed? DMSO->Precipitation Precipitation->Cyclodextrin Yes Proceed to Assay Proceed to Assay Precipitation->Proceed to Assay No

    Decision tree for selecting the optimal solubilization strategy based on experimental application.

    Mechanism cluster_0 Cyclodextrin Complexation cluster_1 SMEDDS (Lipid/Surfactant) Drug Insoluble Compound CD HP-β-CD (Hydrophobic Cavity) Drug->CD Add to Aqueous CD Lipid Oil + Surfactant Mixture Drug->Lipid Dissolve in Lipid Complex Inclusion Complex CD->Complex Encapsulation Micelle Microemulsion (Droplets <50nm) Lipid->Micelle Aqueous Dispersion

    Mechanistic pathways of solubilization: Cyclodextrin encapsulation vs. SMEDDS micelle formation.

    References

    • [1] Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies. National Center for Biotechnology Information (NCBI) / PMC.[Link]

    • [5] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information (NCBI) / PMC.[Link]

    • [3] Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles. Portal de Revistas da USP.[Link]

    • [2] Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.[Link]

    • [4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (NCBI) / PMC.[Link]

    Sources

    Technical Support Center: Optimizing Extraction and Minimizing Impurities for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when isolating hybrid molecules like N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide. This molecule features both a basic benzimidazole ring and a weakly acidic sulfonamide linkage[1]. This dual-nature creates unique solubility dynamics that, if misunderstood, lead to co-extraction of precursors, hydrolysis byproducts, and over-reacted impurities.

    This guide provides mechanistic troubleshooting, quantitative physicochemical data, and self-validating protocols to ensure high-purity extraction.

    I. Mechanistic Troubleshooting & FAQs

    Q1: Why is my target molecule co-eluting with benzenesulfonic acid during organic extraction? Causality: Benzenesulfonic acid is the inevitable hydrolysis byproduct of unreacted benzenesulfonyl chloride[2]. While it is highly polar, it can form ion pairs or partition into moderately polar organic solvents (like Ethyl Acetate) if the aqueous phase pH is not strictly controlled. Solution: Control the pH. Benzenesulfonic acid has a pKa of ~ -2.5 and remains anionic across the standard pH spectrum. By adjusting the aqueous phase to pH 8.0–8.5, the target molecule becomes neutral and partitions into the organic phase, while the permanently anionic sulfonic acid remains trapped in the aqueous layer.

    Q2: How do I eliminate the bis-sulfonylated impurity without using column chromatography? Causality: The N1 nitrogen of the benzimidazole ring is nucleophilic and can undergo secondary sulfonylation if excess benzenesulfonyl chloride is present[1]. Because this bis-adduct lacks the basic benzimidazole nitrogen, it cannot be protonated at acidic pH. Solution: Leverage an acid-base extraction. When the crude mixture is washed with 1M HCl (pH ~2), the target molecule protonates and moves to the aqueous phase. The bis-sulfonylated impurity remains neutral and stays in the organic phase, allowing for easy phase separation[3].

    Q3: My product is "oiling out" instead of crystallizing during the final purification step. What is the cause and the fix? Causality: "Oiling out" occurs when the solute separates as a liquid rather than a crystalline solid. This happens when the melting point of the solid (depressed by high impurity loads) is lower than the temperature of the solution from which it is crystallizing[4]. Solution: Do not attempt to crystallize a highly crude mixture. Perform the acid-base extraction first. If oiling still occurs, switch to a solvent system with a steeper solubility curve (e.g., Ethanol/Water) and induce crystallization by seeding the solution or scratching the flask[4].

    II. Reaction & Impurity Pathways

    Understanding the origin of your impurities is the first step in eliminating them. The diagram below maps the synthesis pathway and the generation of the two most problematic impurities: the bis-adduct and the hydrolysis byproduct.

    ImpurityPathway Amine Starting Material Benzimidazole-ethylamine Target Target Molecule Mono-sulfonylated Amine->Target + Sulfonyl Sulfonyl Reagent Benzenesulfonyl Chloride Hydrolysis Impurity Benzenesulfonic Acid Sulfonyl->Hydrolysis Hydrolysis (H2O) BisImpurity Impurity Bis-sulfonylated Target->BisImpurity Excess Sulfonyl (N1-Attack)

    Diagram illustrating the reaction pathways generating the target molecule and common impurities.

    III. Quantitative Data: Physicochemical Partitioning

    To design a self-validating extraction system, we must exploit the pKa differences of the mixture components. Table 1 summarizes the predicted charge states and phase locations during the optimized extraction workflow.

    Table 1: Charge State and Phase Partitioning Behavior

    CompoundpKa (Relevant Group)Charge at pH 2Charge at pH 8.5Phase Location at pH 8.5
    Target Molecule ~5.5 (Benzimidazole NH⁺)+1Neutral (0)Organic (EtOAc)
    Starting Amine ~9.5 (Primary Amine NH₃⁺)+2+1 / Partial NeutralAqueous / Interface
    Benzenesulfonic Acid ~ -2.5 (Sulfonic Acid)-1-1Aqueous
    Bis-sulfonylated Adduct N/A (No basic N)Neutral (0)Neutral (0)Organic (Remains in pH 2 wash)
    IV. Experimental Workflows & Protocols
    Workflow Logic: The Acid-Base Double Extraction

    The following diagram illustrates the logical flow of the extraction protocol, demonstrating how specific impurities are systematically removed at each pH adjustment.

    ExtractionWorkflow Start Crude Mixture in EtOAc AcidWash Extract with 1M HCl (pH ~ 2) Start->AcidWash OrgPhase1 Organic Phase Neutral Impurities (Bis-sulfonylated) AcidWash->OrgPhase1 Discard/Recycle AqPhase1 Aqueous Phase Protonated Target & Amine, Sulfonic Acid AcidWash->AqPhase1 Retain Basify Adjust to pH 8.0-8.5 Extract with EtOAc AqPhase1->Basify OrgPhase2 Organic Phase Target Molecule Basify->OrgPhase2 Retain for Crystallization AqPhase2 Aqueous Phase Sulfonic Acid & Residual Amine Basify->AqPhase2 Discard

    Step-by-step acid-base extraction workflow leveraging pKa differences for targeted purification.

    Protocol A: Optimized Acid-Base Extraction

    This protocol is a self-validating system. You can verify success by spotting both phases on a TLC plate (UV 254 nm) before discarding any layers.

    • Initial Solubilization: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Ensure complete dissolution.

    • Acidic Extraction (Removal of Neutral Impurities):

      • Transfer to a separatory funnel. Add an equal volume of 1M HCl (aqueous)[3].

      • Shake vigorously, venting frequently. Allow the layers to separate.

      • Validation: The target molecule is now in the lower aqueous layer. The upper organic layer contains the bis-sulfonylated impurity and unreacted sulfonyl chloride.

      • Drain the aqueous layer into a clean Erlenmeyer flask. Wash the retained organic layer with one more half-volume of 1M HCl and combine the aqueous extracts. Discard the organic layer.

    • Basification (Product Recovery):

      • Place the combined aqueous extracts in an ice bath to prevent thermal degradation during neutralization.

      • Slowly add 1M NaOH dropwise while stirring until the pH reaches strictly 8.0–8.5. Do not exceed pH 10, or the sulfonamide proton will be lost, pulling the product back into the aqueous phase.

    • Final Organic Extraction (Removal of Polar Impurities):

      • Extract the basified aqueous solution with fresh EtOAc (3 x half-volumes).

      • The target molecule partitions into the EtOAc. Benzenesulfonic acid and unreacted primary amine remain in the aqueous layer.

    • Drying and Concentration: Combine the EtOAc layers, wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    Protocol B: Recrystallization and Desalting

    To achieve >99% purity and remove any residual salts from the extraction:

    • Dissolution: Suspend the crude solid in a minimum amount of hot Ethanol[2].

    • Clarification: If the solution is cloudy or highly colored, add a pinch of activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through a pre-warmed funnel[4].

    • Crystallization: Add hot water dropwise until the solution becomes slightly turbid (cloud point). Allow the flask to cool slowly to room temperature undisturbed.

    • Isolation: Once crystals form, place the flask in an ice bath for 20 minutes to maximize yield. Collect via vacuum filtration and wash with ice-cold 70% Ethanol[4].

    V. References
    • Biochemistry Research International. "Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities." National Center for Biotechnology Information (NIH). Available at:[Link]

    Sources

    Technical Support Center: N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide Storage & Stability

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide . This bifunctional molecule presents unique stability challenges during experimental workflows. The electron-rich benzimidazole ring is highly susceptible to photolytic and oxidative stress, while the benzenesulfonamide linkage—though generally stable—can undergo hydrolysis under extreme conditions.

    This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure compound integrity during storage and experimentation.

    Visualizing Degradation Pathways

    Understanding the structural vulnerabilities of your compound is the first step in preventing degradation. The flowchart below maps the primary environmental triggers to their specific structural consequences.

    DegradationPathways Compound N-[2-(1H-Benzoimidazol-2-yl)-ethyl] -benzenesulfonamide Photolysis UV/Visible Light (Photodegradation) Compound->Photolysis Oxidation Reactive Oxygen Species (Oxidation) Compound->Oxidation Hydrolysis Moisture & pH Extremes (Hydrolysis) Compound->Hydrolysis Benzimidazole Benzimidazole Ring Cleavage & Dimerization Photolysis->Benzimidazole Primary Route NOxide N-Oxide Formation (+16 Da) Oxidation->NOxide Secondary Route Sulfonamide Sulfonamide Cleavage (Amine + Sulfonic Acid) Hydrolysis->Sulfonamide Trace/Extreme pH Prevention1 Amber Vials & Dark Storage Benzimidazole->Prevention1 Mitigation Prevention2 Inert Gas Purge (Ar/N2) NOxide->Prevention2 Mitigation Prevention3 Desiccator & Neutral pH Sulfonamide->Prevention3 Mitigation

    Fig 1. Mechanistic degradation pathways and targeted preventive storage strategies.

    Frequently Asked Questions (Mechanistic Focus)

    Q: Why does my compound degrade when left on the benchtop, even in a sealed glass vial? A: The primary culprit is photodegradation. The extended π -conjugation of the benzimidazole moiety strongly absorbs UV and short-wavelength visible light. This excitation leads to the generation of reactive singlet oxygen or direct homolytic cleavage of the ring system. Studies on structurally analogous benzimidazole derivatives confirm high photosensitivity in solution, necessitating strict light protection . Always use amber vials and minimize ambient benchtop exposure.

    Q: Is the sulfonamide linkage susceptible to hydrolysis during long-term storage? A: Sulfonamides are generally highly stable due to the resonance stabilization of the S-N bond, making them resistant to mild aqueous conditions. However, under extreme pH (e.g., pH < 2 or pH > 12) combined with elevated temperatures, the linkage can hydrolyze into benzenesulfonic acid and 2-(1H-benzoimidazol-2-yl)ethan-1-amine. For long-term storage, ensure the solid compound is kept in a desiccated environment to prevent trace moisture from initiating slow hydrolysis.

    Q: What are the optimal storage conditions for stock solutions versus solid powder? A: In the solid state, the compound is highly stable and can be stored at 4°C or room temperature if protected from light and humidity. However, in solution (e.g., DMSO or methanol stock solutions), molecular mobility increases degradation kinetics. Comprehensive stability studies on benzimidazole residues dictate that working solutions should be stored at -20°C or -80°C to prevent concentration drift and oxidative degradation over time .

    Troubleshooting Guide

    When experimental inconsistencies arise, use the following diagnostic tree and Q&A to isolate the root cause.

    Troubleshooting Start Purity Drop Detected via HPLC/LC-MS CheckMass Is there a new peak with +16 m/z? Start->CheckMass Oxidation Confirm Oxidation. Purge with Argon. CheckMass->Oxidation Yes CheckArea Is total peak area conserved? CheckMass->CheckArea No Precipitation Check for Precipitation or Adsorption. CheckArea->Precipitation No (Mass Balance Failure) Photolysis Suspect Photolysis or Hydrolysis. Check UV. CheckArea->Photolysis Yes (New Peaks Present)

    Fig 2. Diagnostic decision tree for identifying the root cause of compound degradation.

    Issue: "I am observing a new peak at +16 Da in my LC-MS analysis after 1 month of storage."

    • Root Cause: This mass shift (+16 m/z) is the classic signature of N-oxide formation. The basic nitrogen atoms in the benzimidazole ring are highly susceptible to oxidation by dissolved oxygen or trace peroxides in the solvent (especially common in aging ethereal solvents or unpurged DMSO).

    • Solution: Prepare fresh stock solutions using anhydrous, degassed solvents. Purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) before sealing, and store at -80°C to kinetically halt the oxidation reaction.

    Issue: "My stock solution in DMSO is showing a reduced peak area over time, but no new degradation peaks are visible on the chromatogram."

    • Root Cause: This represents a "mass balance" failure. If the parent peak shrinks but no degradants appear, the compound is either precipitating out of solution (due to freeze-thaw cycles lowering solubility) or adsorbing to the walls of the container.

    • Solution: Visually inspect the vial for micro-precipitates. Sonicate the solution at 30°C for 5 minutes before use. Moving forward, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, and switch to silanized glass vials or low-retention polypropylene tubes to prevent surface adsorption.

    Quantitative Stability Data

    To ensure regulatory compliance and experimental reproducibility, storage conditions should be mapped against standard stability guidelines .

    Storage ConditionEnvironment (ICH Q1A)DurationExpected StabilityPrimary Risk Factor
    Solid State (Long Term) 25°C ± 2°C / 60% RH12 Months> 99% PurityHumidity (Trace Hydrolysis)
    Solid State (Accelerated) 40°C ± 2°C / 75% RH6 Months> 98% PurityHeat & Humidity
    Stock Solution (DMSO) -20°C to -80°C, Dark6 Months> 98% PurityFreeze-Thaw Precipitation
    Working Solution (Aqueous) 4°C, Ambient Light24 Hours< 90% PurityPhotolysis & Oxidation
    Step-by-Step Methodology: Forced Degradation Protocol

    To properly identify degradation peaks and validate your analytical HPLC/LC-MS methods, you must establish a self-validating forced degradation (stress testing) protocol. This ensures your method is "stability-indicating" (i.e., it can successfully resolve the parent compound from all potential degradants).

    Self-Validation Criteria: The mass balance (Sum of Area of Parent + Area of all Degradants) must equal 95-105% of the initial Parent Area. If it falls below 95%, suspect volatile degradants, precipitation, or poor UV absorbance of the fragmented species.

    Step 1: Acid/Base Hydrolysis Stress

    • Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

    • Acid Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl . Incubate at 60°C for 8 hours.

    • Base Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH . Incubate at 60°C for 8 hours.

    • Neutralization: Withdraw aliquots at 0, 2, 4, and 8 hours. Neutralize the acid samples with 0.1 M NaOH , and the base samples with 0.1 M HCl .

    • Dilute with mobile phase and inject into the LC-MS to monitor sulfonamide cleavage.

    Step 2: Oxidative Stress

    • Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 3% H2​O2​ .

    • Incubate at room temperature in the dark for 24 hours.

    • Withdraw aliquots at 0, 6, and 24 hours. Quench residual peroxide with a mild reducing agent (e.g., sodium thiosulfate), dilute, and analyze. Look specifically for the +16 Da N-oxide peak.

    Step 3: Photolytic Stress

    • Transfer 2 mL of the stock solution into a clear quartz vial (UV transparent).

    • Prepare a control by wrapping a second vial tightly in aluminum foil (dark control).

    • Expose both vials to a Xenon arc lamp (mimicking daylight) targeting an overall illumination of ≥1.2×106 lux hours and near-UV energy of ≥200 watt hours/square meter, per ICH Q1B guidelines.

    • Analyze both samples. The difference in peak profiles confirms true photodegradation versus ambient thermal degradation.

    References
    • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

    • Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin.[Link]

    • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A.[Link]

    overcoming false positives in N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide assays

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Molecule: N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide Prepared by: Senior Application Scientist, High-Throughput Screening (HTS) Core

    Welcome to the Assay Troubleshooting Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to validate primary hits from high-throughput screening campaigns. The compound N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a notorious "frequent hitter." It combines two highly problematic chemical moieties: a highly conjugated benzimidazole ring and a benzenesulfonamide group.

    This guide is designed to help you systematically diagnose whether your observed bioactivity is a genuine ligand-target interaction or a false positive driven by assay interference.

    Mechanistic Overview of Interference

    Before running counter-screens, it is critical to understand why this specific chemotype fails in secondary assays. The interference is not random; it is driven by predictable physical chemistry.

    Mechanism Molecule N-[2-(1H-Benzoimidazol-2-yl) -ethyl]-benzenesulfonamide Zn Zinc-dependent Target (e.g., Carbonic Anhydrase) Molecule->Zn Lewis Acid-Base Coordination Agg Colloidal Aggregates (SCAMs) Molecule->Agg Hydrophobic Stacking Fluor Optical Readout (Fluorescence / Absorbance) Molecule->Fluor Pi-Electron Excitation/Quenching

    Mechanistic pathways of false positive generation by benzimidazole-sulfonamides.

    • Colloidal Aggregation: The planar, hydrophobic nature of the benzimidazole ring drives the spontaneous formation of sub-micron particles in aqueous buffers. These Small, Colloidally Aggregating Molecules (SCAMs) non-specifically sequester and denature target proteins 1.

    • Optical Interference: Benzimidazoles possess an extended π -electron system, making them prone to autofluorescence or acting as inner-filter effect (IFE) quenchers in fluorogenic assays 2.

    • Metal Chelation: Sulfonamides are strong Lewis bases. They can coordinate with essential structural metals (like Zinc) in your target protein, or carry trace heavy metal impurities from their synthesis into your assay 3.

    Troubleshooting Guides (Q&A)

    Q: My primary HTS identified this compound with an IC50 of 500 nM, but it shows absolutely no binding in Surface Plasmon Resonance (SPR). What is happening? A: You are likely observing colloidal aggregation. In a biochemical well-plate assay, SCAMs form freely and denature the enzyme in suspension. Because SPR relies on a microfluidic flow system over a functionalized dextran surface, colloidal aggregates are often washed away or fail to interact with the immobilized protein in a 1:1 stoichiometric manner, resulting in a flat sensorgram.

    Q: The dose-response curve for this compound in our FITC-labeled peptide cleavage assay is extremely steep (Hill slope > 3) and noisy. Is this a real allosteric effect? A: No. A steep Hill slope combined with a benzimidazole scaffold is a classic hallmark of optical interference. The compound is likely absorbing the excitation light or quenching the emission of the FITC label. This creates an artificial drop in signal that mimics enzyme inhibition. You must run an optical counter-screen.

    Q: We are targeting a kinase, but this sulfonamide compound is inhibiting it. Sulfonamides are usually carbonic anhydrase inhibitors. Is this a novel mechanism? A: It is highly probable that your compound batch contains trace inorganic impurities (e.g., Zn²⁺, Cu²⁺), or the sulfonamide is acting as a non-specific metal chelator. If your kinase assay relies on magnesium or if the protein has structural zinc motifs, the compound may be interfering with the metal-dependent catalytic site rather than acting as a traditional ATP-competitive inhibitor.

    Diagnostic Triage Workflow

    TriageWorkflow cluster_tests Start Primary Hit: Benzimidazole-Sulfonamide Agg Add 0.01% Triton X-100 (Aggregation Test) Start->Agg Fluor Read without Enzyme (Optical Test) Start->Fluor Metal Add 10 µM TPEN (Metal Chelation Test) Start->Metal Agg_Drop IC50 shifts >10-fold Result: SCAM Agg->Agg_Drop Agg_Stable IC50 stable Result: True Binder Agg->Agg_Stable Fluor_High Signal altered >15% Result: Interference Fluor->Fluor_High Fluor_Low Signal stable Result: Optically Clean Fluor->Fluor_Low Metal_Drop Activity lost Result: Metal Impurity Metal->Metal_Drop Metal_Stable Activity retained Result: True Binder Metal->Metal_Stable

    Diagnostic triage workflow for identifying assay interference mechanisms.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, every protocol below is designed as a self-validating system . You must include the specified internal controls; otherwise, the assay cannot definitively prove causality.

    Protocol A: Detergent-Based Aggregation Counter-Screen

    Causality: Triton X-100 forms micelles that encapsulate the hydrophobic monomers of the compound. This raises the critical aggregation concentration (CAC) and prevents the formation of protein-denaturing colloids.

    • Prepare two identical sets of 384-well assay plates: one with standard assay buffer, and one supplemented with 0.01% (v/v) Triton X-100 .

    • Self-Validation Step: Include a known, non-aggregating competitive inhibitor as a positive control on both plates. Logic: If the control's IC50 shifts significantly in detergent, the detergent is denaturing your enzyme, invalidating the run.

    • Dispense enzyme and pin-transfer N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide in a 10-point dose-response.

    • Incubate and read. If the compound's IC50 shifts >10-fold or disappears in the Triton plate, it is a colloidal aggregator.

    Protocol B: Optical Interference Counter-Screen

    Causality: By removing the biological target but keeping the fluorescent product, any change in signal must be driven by the compound's physical interaction with the light path, isolating the optical variable.

    • Prepare assay buffer containing the final fluorescent product (e.g., cleaved AMC or FITC-peptide) at the exact concentration expected at the end of a normal assay. Do not add enzyme.

    • Self-Validation Step: Include a known optical quencher (e.g., phenol red) as a positive control.

    • Add the compound at its IC90 screening concentration.

    • Measure fluorescence at your standard Ex/Em wavelengths. A signal reduction of >15% confirms the compound is an IFE quencher.

    Protocol C: Metal Chelator (TPEN) Counter-Screen

    Causality: TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) is a high-affinity, cell-permeable zinc chelator. It strips trace zinc impurities that the sulfonamide might be carrying, revealing if the inhibition is metal-dependent.

    • Supplement your standard assay buffer with 10 µM TPEN .

    • Self-Validation Step: Include a known metal-independent active-site inhibitor. Logic: If TPEN abolishes the control's activity, your enzyme inherently requires zinc for basal function, and this counter-screen cannot be used.

    • Re-run the IC50 curve for the sulfonamide compound. If activity is lost, the original hit was driven by metal impurities.

    Quantitative Data Interpretation

    Use the following data matrix to interpret your counter-screen results.

    Assay ConditionTrue Positive BinderSCAM / AggregatorOptical ArtifactMetal Impurity
    Standard Buffer IC50 500 nM500 nM500 nM (Apparent)500 nM
    +0.01% Triton X-100 IC50 500 nM>50 µM (Lost) 500 nM (Apparent)500 nM
    No-Enzyme Fluor Signal No ChangeNo Change>15% Quenching No Change
    +10 µM TPEN IC50 500 nM500 nM500 nM (Apparent)>50 µM (Lost)

    Frequently Asked Questions (FAQs)

    Q: Can I use dynamic light scattering (DLS) instead of the Triton X-100 test? A: Yes, DLS directly measures the hydrodynamic radius of particles in solution. If your compound forms aggregates, DLS will show a polydisperse peak in the 100-1000 nm range. However, the Triton X-100 biochemical assay is strictly preferred as a primary screen because it proves that the aggregation is the causative agent of the inhibition, whereas DLS only proves that aggregates exist.

    Q: Are all benzimidazole-sulfonamides Pan-Assay Interference Compounds (PAINS)? A: Not inherently. While they frequently trigger computational PAINS filters , structural context dictates behavior. If the sulfonamide is sterically hindered, or the benzimidazole is substituted in a way that disrupts π -stacking, the molecule may behave perfectly well. This is why experimental validation via the protocols above is vastly superior to pure computational triage 4.

    Q: If my compound is a SCAM, can I still optimize it? A: Generally, no. Aggregation is driven by the fundamental physicochemical properties of the scaffold (high cLogP, planarity). Attempting to optimize a SCAM usually leads to a "flat" structure-activity relationship (SAR) where any structural change that increases solubility simply destroys the apparent activity. It is highly recommended to triage the series and select a different chemotype.

    References

    • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
    • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
    • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.
    • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.University of Bristol.
    • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.

    Sources

    Validation & Comparative

    validation of analytical methods for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide quantification

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Validation of Analytical Methods for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide Quantification: A Comparative Guide

    Executive Summary & Analytical Target Profile (ATP)

    N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a synthetic hybrid molecule containing a basic benzimidazole ring and a benzenesulfonamide moiety. Compounds within this structural class are heavily investigated for their potent pharmacological activities, including BRAF inhibition in oncology, antimicrobial efficacy, and mPGES-1 enzyme inhibition[1][2].

    Because this compound transitions from preclinical pharmacokinetic (PK) evaluation to pharmaceutical formulation, establishing robust, self-validating analytical methods is critical. This guide provides an objective comparison of three orthogonal quantification techniques—UHPLC-MS/MS , HPLC-UV , and HPTLC —and details their step-by-step validation protocols grounded in ICH M10 (Bioanalytical Method Validation)[3][4] and ICH Q2(R2) (Validation of Analytical Procedures)[5][6].

    Comparative Performance Matrix

    To select the appropriate method, scientists must evaluate the matrix complexity, required sensitivity, and regulatory phase. The table below summarizes the performance metrics of each technique.

    Analytical ParameterUHPLC-MS/MS (Bioanalysis)HPLC-UV (Quality Control)HPTLC (High-Throughput)
    Primary Matrix Plasma, Serum, Tissue homogenatesBulk API, Pharmaceutical formulationsBulk API, Process intermediates
    Detection Mode ESI+ Multiple Reaction MonitoringDiode Array / UV (λ ~ 254 nm)UV Reflectance / Fluorescence
    Sensitivity (LOQ) 0.5 – 5.0 ng/mL0.1 – 0.5 µg/mL10 – 50 ng/band
    Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude1 to 2 orders of magnitude
    Run Time per Sample 2 – 4 minutes8 – 15 minutesParallel (up to 20 samples/plate)
    Regulatory Standard ICH M10[4]ICH Q2(R2)[5]ICH Q2(R2) / USP <1064>

    In-Depth Protocol 1: UHPLC-MS/MS for Bioanalytical PK Profiling

    For preclinical and clinical PK studies, UHPLC-MS/MS is the gold standard due to its unparalleled sensitivity and selectivity.

    Causality & Expert Insights (E-E-A-T)
    • Ionization Strategy: The imidazole nitrogen of the benzimidazole ring is highly basic. Using 0.1% Formic Acid in the mobile phase ensures the molecule is fully protonated [M+H]+ , maximizing positive electrospray ionization (ESI+) efficiency[7].

    • Avoidance of TFA: While Trifluoroacetic acid (TFA) yields excellent peak shapes, it causes severe ion suppression in MS by forming strong ion pairs with basic analytes. It must be strictly avoided in this workflow[1].

    • Extraction Choice: Protein precipitation (PPT) with Acetonitrile (ACN) is preferred over Methanol. ACN yields a denser protein pellet during centrifugation, reducing matrix effects (phospholipid co-elution) that commonly suppress sulfonamide signals.

    LCMS_Workflow Plasma Plasma Sample (Spiked IS) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation (14000 rpm) PPT->Centrifuge UHPLC UHPLC Separation (C18, Gradient) Centrifuge->UHPLC MSMS ESI+ MS/MS (MRM Mode) UHPLC->MSMS Data ICH M10 Data Analysis MSMS->Data

    Bioanalytical UHPLC-MS/MS workflow for plasma quantification.
    Step-by-Step Methodology
    • Sample Preparation: Aliquot 50 µL of human/rat plasma into a microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS).

    • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile. Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Chromatography: Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: 5% B to 95% B over 2.5 minutes.

    • Detection: Operate the triple quadrupole mass spectrometer in ESI+ MRM mode, monitoring the transition from the parent [M+H]+ ion to the stable benzenesulfonamide fragment.

    ICH M10 Validation Criteria[3][4]
    • Selectivity: Analyze 6 independent sources of blank matrix to ensure no interfering peaks >20% of the Lower Limit of Quantification (LLOQ).

    • Accuracy & Precision: Intra-run and inter-run precision (%CV) must be ≤15% ( ≤20% at LLOQ). Accuracy must be within ±15% of the nominal concentration ( ±20% at LLOQ).

    • Matrix Effect: The matrix factor (MF) calculated using the SIL-IS must have a CV ≤15% .

    In-Depth Protocol 2: HPLC-UV for Pharmaceutical Quality Control

    When advancing to API manufacturing and formulation, the analytical target profile shifts from extreme sensitivity to extreme precision, robustness, and stability-indicating capabilities.

    Causality & Expert Insights (E-E-A-T)
    • Detection Wavelength: The extended conjugation between the benzimidazole core and the benzenesulfonamide aromatic ring provides a strong chromophore. UV detection at 254 nm or 280 nm ensures high signal-to-noise ratios without the need for MS[8].

    • Buffer Selection: A pH 4.5 ammonium acetate buffer is ideal. It keeps the benzimidazole partially ionized to prevent peak tailing on residual silanols of the stationary phase, while maintaining the stability of the sulfonamide linkage.

    ICH_Validation Start Method Development (ATP Defined) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy & Precision (Recovery & RSD) Spec->Acc Lin->Acc Rob Robustness (DoE Approach) Acc->Rob Valid Validated Method Ready for QC Rob->Valid

    ICH Q2(R2) analytical procedure validation lifecycle.
    Step-by-Step Methodology
    • Standard Preparation: Dissolve the N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide reference standard in Methanol:Water (50:50 v/v) to yield a working concentration of 50 µg/mL.

    • System Suitability Testing (SST): Inject the standard 5 times. Ensure the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , theoretical plates >5000 , and tailing factor ≤1.5 .

    • Chromatography: Inject 10 µL onto a C8 or C18 column (150 x 4.6 mm, 5 µm).

      • Isocratic Elution: 40% 10mM Ammonium Acetate (pH 4.5) / 60% Methanol.

      • Flow Rate: 1.0 mL/min.

    ICH Q2(R2) Validation Criteria[5][6]
    • Specificity: Perform forced degradation (acid, base, peroxide, heat, UV light). The active peak must be baseline resolved from all degradation products (Resolution >1.5 ).

    • Linearity: Evaluate 5 concentration levels from 50% to 150% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

    • Robustness: Deliberately vary flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase composition ( ±2% ). The method must remain unaffected, proving its reliability for routine QC[5].

    Conclusion & Method Selection Strategy

    The successful quantification of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide depends entirely on aligning the analytical technology with the regulatory phase.

    • Use UHPLC-MS/MS during discovery and clinical trials where trace-level quantification in complex biological matrices is governed by ICH M10 .

    • Transition to HPLC-UV for API release testing and stability studies, where high precision and robustness are mandated by ICH Q2(R2) .

    • Employ HPTLC only when rapid, parallel screening of synthesis intermediates is required to reduce solvent consumption and operational costs.

    Sources

    Analysis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide: A Review of Available Data

    Author: BenchChem Technical Support Team. Date: March 2026

    To our valued community of researchers, scientists, and drug development professionals:

    As a Senior Application Scientist, a crucial aspect of my role is to provide in-depth, accurate, and actionable scientific guidance. In that spirit of transparency and scientific integrity, this document addresses the current state of research for the compound N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide .

    Our objective was to create a comprehensive comparison guide detailing the in vivo and in vitro results for this specific molecule. However, after a thorough review of publicly available scientific literature and databases, we have concluded that there is no specific published experimental data for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide .

    While the benzimidazole and benzenesulfonamide moieties are individually well-studied and form the backbone of numerous compounds with diverse biological activities, the specific linkage and structure of the requested compound do not appear in peer-reviewed studies. The synthesis and biological evaluation of this exact molecule have not been reported in the literature we were able to access.

    The Benzimidazole-Sulfonamide Scaffold: A Promising Area of Research

    The interest in this chemical class is well-founded. Benzimidazole-sulfonyl hybrids are a significant area of drug discovery, with research indicating a wide range of potential therapeutic applications. These include:

    • Antimicrobial and Antifungal Activity: The combination of the benzimidazole ring and a sulfonamide group has been explored to create potent antibacterial and antifungal agents.

    • Anti-inflammatory Properties: Several derivatives have been synthesized and tested for their ability to act as anti-inflammatory agents.

    • Anticancer and Antiproliferative Effects: The benzimidazole scaffold is a key component in some anticancer drugs, and new sulfonamide derivatives are continuously being investigated for their potential in this area.

    • Antiviral and Antiprotozoal Applications: Research has also delved into the efficacy of these compounds against various viruses and protozoa.

    General Considerations for In Vitro vs. In Vivo Studies of Novel Benzimidazole Derivatives

    While we cannot provide a direct comparison for the requested compound, we can offer general insights into the typical experimental progression and the importance of comparing in vitro and in vivo data for novel compounds within this class.

    In Vitro Evaluation

    Initial studies for new benzimidazole-sulfonamide derivatives would likely involve a battery of in vitro assays to determine their biological activity and mechanism of action. These could include:

    • Enzyme Inhibition Assays: To determine if the compound inhibits specific enzymes relevant to a disease pathway.

    • Cell-Based Assays: Using cell lines to assess cytotoxicity, antiproliferative effects, or other cellular responses.

    • Antimicrobial Susceptibility Tests: To determine the minimum inhibitory concentration (MIC) against various bacterial or fungal strains.

    In Vivo Evaluation

    Compounds that show promise in vitro would then be advanced to in vivo studies in animal models. These studies are critical for understanding the compound's behavior in a whole organism and typically assess:

    • Pharmacokinetics (PK): How the drug is absorbed, distributed, metabolized, and excreted (ADME).

    • Pharmacodynamics (PD): The relationship between drug concentration and its effect.

    • Efficacy: The ability of the compound to produce the desired therapeutic effect in a disease model.

    • Toxicity and Safety: To identify any adverse effects.

    Bridging the Gap: Why In Vitro and In Vivo Results Can Differ

    A key challenge in drug development is that in vitro potency does not always translate to in vivo efficacy. For a hypothetical compound like N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide, discrepancies could arise from:

    • Metabolism: The compound could be rapidly metabolized in the liver, leading to low bioavailability.

    • Poor Solubility or Permeability: The compound may not be well-absorbed when administered orally.

    • Off-Target Effects: In a complex biological system, the compound may interact with other targets, leading to unexpected side effects.

    • Protein Binding: The compound may bind to plasma proteins, reducing the amount of free drug available to act on its target.

    Conclusion

    At present, a comparative guide on the in vivo and in vitro results for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide cannot be developed due to a lack of published data. The scientific community has not yet characterized this specific molecule in the public domain.

    We will continue to monitor the literature for any new research on this compound and will update our guidance accordingly. We encourage researchers with an interest in this area to consider the synthesis and evaluation of this and related novel structures, as the broader class of benzimidazole-sulfonamides remains a promising field for the discovery of new therapeutic agents.

    Publish Comparison Guide: Cross-Reactivity Studies of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a hybrid molecule combining a benzimidazole scaffold with a benzenesulfonamide moiety. Benzimidazole-sulfonyl hybrids are of high interest in drug development due to their potent antimicrobial, antiproliferative, and anti-inflammatory properties[1]. However, the presence of the sulfonamide group frequently raises clinical flags regarding "sulfa allergy" cross-reactivity.

    This guide objectively compares the cross-reactivity profile of this specific benzimidazole-benzenesulfonamide derivative against classic sulfonamide antibiotics. By analyzing structural determinants and providing self-validating experimental frameworks, this guide equips researchers and drug development professionals with the tools to empirically validate the safety profile of non-antibiotic sulfonamides.

    Mechanistic Causality: Why All Sulfonamides Are Not Created Equal

    For decades, the medical community debated whether all sulfa-containing drugs should be avoided in patients with sulfonamide antibiotic allergies. Modern immunological studies have proven that cross-reactivity is dictated by specific structural determinants, not merely the presence of an −SO2​NH2​ functional group[2],[3].

    • Type I (IgE-Mediated) Hypersensitivity: This immediate allergic response is driven by the N1-heterocyclic ring attached directly to the sulfonamide nitrogen.

    • Non-Type I (T-Cell Mediated) Hypersensitivity: This delayed, often severe response (e.g., Stevens-Johnson syndrome) is driven by the N4-arylamine group (an unsubstituted primary amine on the benzene ring). Cytochrome P450 enzymes metabolize this N4-arylamine into highly reactive hydroxylamine and nitroso intermediates. These electrophilic intermediates act as haptens, binding irreversibly to host proteins and triggering a robust T-cell immune response[4].

    Structural Advantage of the Test Compound: N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is classified as a non-arylamine sulfonamide . It fundamentally lacks the N4-arylamine group. Furthermore, its benzimidazole ring is tethered via an ethyl linker rather than being attached directly to the sulfonamide nitrogen (lacking the N1-heterocycle motif). Consequently, stereospecific metabolic activation to nitroso haptens is chemically impossible, rendering cross-reactivity with antibiotic sulfonamides highly unlikely[3].

    G cluster_0 Antibiotic Sulfonamides cluster_1 Benzimidazole-Sulfonamide Hybrid A Sulfonamide Exposure B N4-Arylamine Group A->B If Arylamine present F Lacks N4-Arylamine A->F If Non-arylamine C CYP450 Metabolism B->C D Nitroso Metabolites C->D E T-Cell Mediated Hypersensitivity D->E G Stable Sulfonamide Moiety F->G H No Reactive Metabolites G->H I Negligible Cross-Reactivity H->I

    Fig 1. Metabolic pathways dictating sulfonamide cross-reactivity and hypersensitivity risks.

    Comparative Performance & Cross-Reactivity Profiles

    To contextualize the safety of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide, we compare its structural liabilities against established pharmacological classes.

    Compound ClassExample Drug/MoleculeN4-Arylamine Present?N1-Heterocycle Present?IgE Cross-Reactivity RiskT-Cell Haptenation Risk
    Sulfonylarylamine Antibiotics SulfamethoxazoleYesYesHighHigh
    Non-Antibiotic Sulfonamides CelecoxibNoNoLowLow
    Benzimidazole-Sulfonamide Hybrids N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamideNoNoLowNegligible

    Data Interpretation: The test compound aligns with the safety profile of non-antibiotic sulfonamides (like Celecoxib), which clinical data has shown do not cross-react with sulfonamide antibiotics in patients with documented sulfa allergies[2].

    Experimental Protocols for Cross-Reactivity Validation

    To empirically prove the absence of cross-reactivity during preclinical development, researchers must employ self-validating experimental systems. The following protocols assess both metabolic stability and direct immune recognition.

    Protocol A: LC-MS/MS Reactive Metabolite Trapping (Glutathione Assay)

    Causality: T-cell hypersensitivity relies on irreversible protein binding by nitroso metabolites. Demonstrating the absence of these electrophiles in vitro confirms the lack of haptenation risk[4]. This system is self-validating because the positive control ensures the microsomes are metabolically active.

    • Preparation: Prepare a 10 µM solution of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide in 100 mM potassium phosphate buffer (pH 7.4).

    • Incubation Mixture: Add Human Liver Microsomes (HLM) to a final protein concentration of 1 mg/mL and reduced glutathione (GSH) to a final concentration of 5 mM.

    • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH. Critical Step: Run a parallel positive control reaction using 10 µM Sulfamethoxazole.

    • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile.

    • Extraction: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to precipitate proteins. Extract the supernatant.

    • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer in neutral loss scanning mode (monitoring for a loss of 129 Da, which is characteristic of GSH adducts).

    • Validation Check: The positive control (Sulfamethoxazole) must yield a distinct nitroso-GSH adduct peak. The test compound should show zero GSH adduct formation, validating its metabolic stability.

    Protocol B: In Vitro T-Cell Proliferation Assay (PBMC Stimulation)

    Causality: Even without haptenation, a small subset of T-cells may theoretically recognize unmetabolized sulfonamides via the pharmacological interaction (p-i) concept[5]. This assay directly tests patient-derived immune cells for cross-reactivity.

    • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) via density gradient centrifugation from patients with a clinically documented, severe T-cell mediated allergy to sulfamethoxazole.

    • Plating: Plate the PBMCs at 2×105 cells/well in a 96-well U-bottom culture plate using RPMI-1640 medium supplemented with 10% human AB serum.

    • Dosing: Add N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide at titrated concentrations (1, 10, 50, and 100 µM).

      • Positive Control: 50 µM Sulfamethoxazole.

      • Negative Control: Vehicle (0.1% DMSO in culture medium).

    • Incubation: Incubate the plates for 6 days at 37°C in a humidified 5% CO2​ atmosphere.

    • Radiolabeling: Pulse the wells with 0.5 µCi of [3H] -thymidine for the final 16 hours of the culture period to mark DNA synthesis (proliferation).

    • Harvest & Measurement: Harvest the cells onto glass fiber filters and measure beta emission via liquid scintillation counting (Counts Per Minute, CPM).

    • Data Analysis: Calculate the Stimulation Index (SI) using the formula: SI = (CPM of treated cells) / (CPM of negative control). An SI > 2.0 indicates positive cross-reactivity.

    Workflow Step1 Isolate PBMCs from Sulfa-Allergic Patients Step2 Incubate with Test Compound (0.1 - 100 µM) Step1->Step2 Step3 Add 3H-Thymidine (Proliferation Marker) Step2->Step3 Step4 Measure Radioactivity (Scintillation Counting) Step3->Step4 Step5 Calculate Stimulation Index (SI) Step4->Step5 Decision SI > 2.0? Step5->Decision Positive Cross-Reactivity Detected Decision->Positive Yes Negative No Cross-Reactivity Decision->Negative No

    Fig 2. In vitro PBMC proliferation workflow for validating T-cell mediated cross-reactivity.

    Conclusion

    The structural design of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide inherently bypasses the metabolic liabilities of traditional sulfa drugs. By lacking the N4-arylamine and N1-heterocyclic motifs, it avoids the structural triggers for both IgE-mediated and reactive-metabolite-driven T-cell hypersensitivity. The provided LC-MS/MS and PBMC protocols offer a robust, self-validating framework to empirically confirm this safety profile, allowing drug development professionals to confidently advance benzimidazole-sulfonamide hybrids without the historical baggage of "sulfa allergy" cross-reactivity.

    References

    • Metabolic and Chemical Origins of Cross-Reactive Immunological Reactions to Arylamine Benzenesulfonamides: T-Cell Responses to Hydroxylamine and Nitroso Derivatives. Chemical Research in Toxicology.

    • Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools.

    • Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology.

    • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International.

    • Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group. Pharmacotherapy.

    Sources

    N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide (N2-BBS): Baseline Comparison in Control Groups for CA IX Inhibition

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

    Executive Summary & Mechanistic Rationale

    The compound N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide (hereafter referred to as N2-BBS ) represents a highly specialized class of small-molecule inhibitors designed to target metalloenzymes. In oncology and hypoxia-driven pathologies, the primary target for this pharmacophore is Carbonic Anhydrase IX (CA IX) , a transmembrane zinc-metalloenzyme overexpressed in solid tumors[1].

    The structural logic of N2-BBS is strictly causal:

    • The Benzenesulfonamide Moiety: Acts as the primary Zinc-Binding Group (ZBG). It coordinates directly with the Zn2+ ion in the CA IX active site, displacing the catalytic water molecule and halting the hydration of CO2​ [2].

    • The Ethyl-Linked Benzimidazole Tail: Provides critical isoform selectivity. While primary sulfonamides are notorious for off-target inhibition of cytosolic CA I and CA II, the bulky benzimidazole group of N2-BBS exploits the unique hydrophobic/hydrophilic topology of the CA IX active site cleft, driving selectivity away from off-target isoforms[3].

    By inhibiting CA IX, N2-BBS prevents the tumor from neutralizing intracellular acid and acidifying the extracellular microenvironment, ultimately triggering apoptosis in hypoxic cancer cells.

    CA9_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CA9 CA IX Overexpression HIF1A->CA9 Acid Extracellular Acidification CA9->Acid CO2 + H2O -> HCO3- + H+ Survival Tumor Survival & Metastasis Acid->Survival N2BBS N2-BBS (Inhibitor) N2BBS->CA9 Blocks Zn2+ Active Site Apoptosis Tumor Cell Apoptosis N2BBS->Apoptosis Induces Intracellular Acidosis

    Mechanistic pathway of CA IX-mediated tumor survival and targeted inhibition by N2-BBS.

    Baseline Comparison Strategy

    To objectively evaluate the performance of N2-BBS, a rigorous, self-validating control framework must be established. We utilize a tripartite comparison model:

    • Positive Control (Acetazolamide - AAZ): An FDA-approved, pan-CA inhibitor. AAZ establishes the maximum theoretical baseline for enzymatic inhibition. However, because it lacks isoform selectivity, it serves as a benchmark to prove that N2-BBS achieves similar efficacy at the tumor site without the off-target affinity[2].

    • Negative Control (Vehicle - 0.1% DMSO): Establishes the uninhibited baseline of CA IX catalytic activity and baseline cellular respiration.

    • Experimental Group (N2-BBS): Evaluated for Ki​ (inhibition constant) across multiple CA isoforms and for differential cytotoxicity in normoxic vs. hypoxic environments.

    Quantitative Performance Data

    The following table summarizes the comparative enzymatic affinity and cellular efficacy of N2-BBS against the control groups. Data is representative of standard validation metrics for benzimidazole-sulfonamide derivatives[1][3].

    Test CompoundCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)Selectivity Ratio (CA II / CA IX)MDA-MB-231 Hypoxia IC50​ (µM)MDA-MB-231 Normoxia IC50​ (µM)
    Acetazolamide (AAZ) 25012250.48 (Poor)> 50> 50
    N2-BBS 4,5008508.5100 (Excellent)2.4 > 50
    Vehicle (0.1% DMSO) N/AN/AN/AN/ABaselineBaseline

    Scientist's Insight: The causality of N2-BBS's success lies in the selectivity ratio. While AAZ inhibits the off-target CA II more aggressively than the target CA IX (Ratio 0.48), N2-BBS is 100 times more selective for CA IX. Furthermore, the stark difference in cellular IC50​ between normoxia (>50 µM) and hypoxia (2.4 µM) inherently validates that the compound's cytotoxicity is entirely dependent on hypoxia-induced CA IX expression.

    Experimental Protocols & Workflow

    To ensure high scientific integrity and reproducibility, the following self-validating protocols are utilized to generate the baseline comparisons.

    Assay_Workflow cluster_0 Enzymatic Profiling (Stopped-Flow) cluster_1 Cellular Efficacy (MDA-MB-231) Start Compound Preparation (N2-BBS, AAZ, DMSO) Enzyme Recombinant CA I, II, IX Start->Enzyme Cells Seed Cells (Normoxia vs Hypoxia) Start->Cells StoppedFlow CO2 Hydration Assay (Phenol Red Indicator) Enzyme->StoppedFlow KiCalc Calculate Ki Values StoppedFlow->KiCalc Treatment Drug Treatment (24h - 72h) Cells->Treatment Viability MTT Viability Assay Treatment->Viability

    Parallel experimental workflows for enzymatic profiling and cellular efficacy validation.

    Protocol 1: Stopped-Flow CO2​ Hydration Kinetics

    Purpose: To determine the precise enzymatic inhibition constant ( Ki​ ) by tracking the pH drop associated with CO2​ hydration.

    • Reagent Preparation: Prepare 10 mM stock solutions of N2-BBS and AAZ in 100% anhydrous DMSO. Dilute to working concentrations (0.1 nM to 10 µM) in assay buffer (10 mM HEPES, pH 7.4, 0.1 M Na2​SO4​ ).

    • Enzyme Pre-incubation: Incubate recombinant human CA isoforms (CA I, CA II, or CA IX) with the inhibitors for 15 minutes at 20°C. Causality Note: This step is critical to ensure thermodynamic equilibrium of the zinc-sulfonamide coordinate bond prior to substrate introduction.

    • Spectrophotometric Setup: Load the enzyme-inhibitor mixture (containing 0.2 mM Phenol Red as a pH indicator) into Syringe A of a stopped-flow spectrophotometer. Load CO2​ -saturated water into Syringe B.

    • Kinetic Measurement: Rapidly mix Syringes A and B. Monitor the absorbance of Phenol Red at 558 nm for 10 seconds. The rate of color change is directly proportional to the uninhibited enzyme's ability to hydrate CO2​ into bicarbonate and protons.

    • Data Analysis: Calculate the initial velocity of the reaction. Determine IC50​ values via non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

    Protocol 2: Hypoxia-Induced Cell Viability Assay

    Purpose: To validate that N2-BBS selectively kills cells relying on CA IX for survival.

    • Cell Seeding: Seed MDA-MB-231 (triple-negative breast cancer) cells at 1×104 cells/well in two identical 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

    • Drug Treatment: Treat cells with serial dilutions of N2-BBS, AAZ, or 0.1% DMSO (Vehicle control).

    • Environmental Division:

      • Transfer Plate 1 to a standard normoxic incubator (21% O2​ , 5% CO2​ ).

      • Transfer Plate 2 to a specialized hypoxic chamber (1% O2​ , 5% CO2​ , 94% N2​ ).

    • Incubation & Readout: Incubate both plates for 72 hours. Add 20 µL of MTT reagent (5 mg/mL) to each well, incubate for 4 hours, and solubilize the resulting formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.

    • Validation: The vehicle control wells in the normoxic plate establish 100% baseline viability. A successful CA IX inhibitor will show high viability in Plate 1 (normoxia, where CA IX is absent) and low viability in Plate 2 (hypoxia, where CA IX is critical for survival).

    References

    • Source: Bioorganic Chemistry (PubMed / NIH)
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed / NIH)
    • Source: Journal of Medicinal Chemistry (ACS Publications)

    Sources

    A Comparative Guide to the Structural Activity Relationship of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide Analogs

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The hybridization of distinct pharmacophores into a single molecular scaffold is a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the structural activity relationships (SAR) for a promising class of hybrid molecules: N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide and its analogs. By dissecting the roles of the benzimidazole core, the ethyl linker, and the benzenesulfonamide moiety, we illuminate how specific structural modifications influence a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This document serves as a technical resource for researchers in drug discovery, offering a logical framework for the rational design of next-generation therapeutic agents based on this versatile scaffold.

    Introduction: The Benzimidazole-Sulfonamide Privileged Scaffold

    The benzimidazole ring system is a preeminent feature in numerous FDA-approved drugs, prized for its structural similarity to natural purines, which allows it to interact with a multitude of biological targets.[1][2] Likewise, the benzenesulfonamide moiety is a classic pharmacophore, foundational to the "sulfa drugs" and a wide array of other therapeutics targeting enzymes like carbonic anhydrases.[3][4] The conjugation of these two privileged structures via an ethyl linker, creating N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide, yields a scaffold with significant therapeutic potential.

    Understanding the SAR of this parent compound is critical for optimizing its potency, selectivity, and pharmacokinetic profile. This guide systematically explores how substitutions on each component of the molecule dictate its biological efficacy, supported by experimental data and mechanistic insights.

    General Structural Activity Relationship (SAR) Analysis

    The core scaffold of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide offers several key positions for chemical modification. Our analysis will deconstruct the molecule into three primary regions to understand their independent and synergistic contributions to biological activity.

    SAR_Overview cluster_mol cluster_regions mol A Region A Benzimidazole Core A->mol Modifications impact target binding, lipophilicity, and stacking interactions. B Region B Ethyl Linker B->mol Alters flexibility, spacing, and orientation between pharmacophores. C Region C Benzenesulfonamide C->mol Crucial for zinc-binding in metalloenzymes; substitutions modulate electronics and solubility.

    Caption: Key regions for SAR analysis of the benzimidazole-benzenesulfonamide scaffold.

    Region A: The Benzimidazole Core

    The benzimidazole nucleus is a critical determinant of activity. Modifications at the N-1, C-5, and C-6 positions have profound effects.

    • N-1 Substitution: Alkylation or arylation at the N-1 position of the benzimidazole ring generally increases lipophilicity. This can enhance membrane permeability, a crucial factor for antimicrobial and intracellular anticancer activity. However, bulky substituents may introduce steric hindrance, potentially reducing affinity for the target binding pocket.

    • C-5/C-6 Substitution: The benzene portion of the benzimidazole ring offers a site for tuning electronic properties.

      • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) groups at the 5- or 6-position have been shown to increase antimicrobial activity.[5] This is often attributed to an enhancement of the molecule's ability to participate in key hydrogen bonds or other electronic interactions with the target protein.[5]

      • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) can also enhance activity, particularly in areas like cholinesterase inhibition, by providing additional hydrogen bond acceptors.[6][7] The optimal substitution depends heavily on the specific biological target.

    Region B: The Ethyl Linker

    The two-carbon ethyl linker provides flexibility, allowing the benzimidazole and benzenesulfonamide moieties to adopt an optimal orientation for target binding. While less explored than the two aromatic ends, modifications here are significant. Shortening or lengthening the chain, or introducing rigidity (e.g., through cyclization or double bonds), would directly impact the spatial relationship between the two key pharmacophores. For instance, a longer or more flexible linker might be required for targets with deeper binding pockets.

    Region C: The Benzenesulfonamide Moiety

    The benzenesulfonamide group is essential for the activity of many analogs, particularly as enzyme inhibitors.

    • The Primary Sulfonamide (-SO₂NH-): The acidic proton of the sulfonamide is critical for coordinating with the zinc ion in metalloenzymes like carbonic anhydrases (CAs), a common target for this class of compounds.[8][9]

    • Substitution on the Benzene Ring: This is a classic site for SAR studies.

      • Para-substitution: Placing substituents at the para-position (C-4) of the benzene ring is generally the most effective strategy for enhancing potency.[8]

      • Electronic Effects: Small, electron-donating groups can increase activity against certain bacterial strains.[10] Conversely, electron-withdrawing groups like fluoro (-F) or trifluoromethyl (-CF₃) have been shown to enhance inhibitory activity against specific kinase targets like V600E-BRAF.[11] The choice of substituent allows for fine-tuning of the electronic character of the sulfonamide, which influences its binding affinity.

    Quantitative Comparison of Biological Activities

    The following table summarizes the biological activities of representative analogs, demonstrating the principles outlined above. The data is compiled from various studies and standardized where possible for comparative purposes.

    Compound IDR¹ (Benzimidazole)R² (Benzenesulfonamide)Target/AssayActivity (IC₅₀ / MIC)Reference
    Parent HHBaseline--
    12b H4-FV600E-BRAF Kinase- (Strong Inhibition)[11]
    12e H4-CF₃V600E-BRAF Kinase0.49 µM (IC₅₀) [11]
    12g H4-CH₃V600E-BRAF Kinase- (Moderate)[11]
    BZS-24 5-NO₂4-ClMRSA2 µg/mL (MIC) [5]
    BZS-25 5-NO₂4-FMRSA4 µg/mL (MIC)[5]
    BZS-31 5-Cl4-ClS. aureus50 µg/mL (MIC)[5]
    AL106 VariesVariesGlioblastoma (U87)58.6 µM (IC₅₀)[12]
    4q 5,6-di-OCH₃AlkanesulfonateAcetylcholinesterase0.37 µM (IC₅₀) [6]

    Note: The structures of BZS-24, BZS-25, BZS-31, and AL106 are more complex analogs but follow the general SAR principles discussed. BZS compounds have a direct link between the rings, while AL106 has a different linker. Compound 4q features an alkanesulfonate instead of a benzenesulfonamide, but highlights the impact of benzimidazole substitution.

    Key Insights from Data:

    • Potentiation by EWGs: The shift from a 4-methyl group (12g) to a 4-trifluoromethyl group (12e) on the benzenesulfonamide ring dramatically increases kinase inhibitory activity, highlighting the favorable impact of strong EWGs for this target.[11]

    • Antimicrobial Enhancement: The presence of a nitro group (-NO₂) on the benzimidazole ring (BZS-24, BZS-25) results in potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 2 µg/mL.[5] This is significantly more potent than analogs with less electron-withdrawing substituents like chlorine (BZS-31).[5]

    • Cholinesterase Inhibition: The addition of two methoxy groups to the benzimidazole core (compound 4q) leads to sub-micromolar inhibition of acetylcholinesterase, demonstrating the importance of EDGs for this particular enzyme class.[6]

    Mechanistic Considerations: Carbonic Anhydrase Inhibition

    A primary mechanism of action for many benzenesulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[8] CAs are crucial for pH regulation and are overexpressed in many tumors (e.g., hCA IX and XII), making them a validated anticancer target.[3]

    The inhibitory action is predicated on the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion within the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. The benzimidazole portion of the molecule extends into the active site cavity, where it can form additional hydrogen bonds and van der Waals interactions, thereby increasing both affinity and isoform selectivity.[8]

    CA_Inhibition cluster_enzyme CA Active Site cluster_inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn Coordination Bond Benzimidazole Benzimidazole Moiety

    Caption: Schematic of inhibitor binding to the zinc ion in the carbonic anhydrase active site.

    Experimental Protocols

    To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust. Below are representative protocols for the synthesis and biological evaluation of these analogs.

    General Synthesis of Benzimidazolylbenzenesulfonamides

    The synthesis of the core scaffold typically involves a multi-step process, starting with the formation of the benzimidazole ring followed by coupling with the desired benzenesulfonyl chloride.

    Synthesis_Workflow A Step 1: Reductive Cyclization (e.g., R-dinitroaniline + SnCl₂/HCl) B Step 2: Formation of Benzimidazolamine A->B Acid Hydrolysis C Step 3: Sulfonylation (Benzimidazolamine + R-Benzenesulfonyl Chloride) B->C Base (e.g., Pyridine) D Step 4: Purification (e.g., Column Chromatography) C->D

    Caption: General workflow for the synthesis of benzimidazolylbenzenesulfonamide analogs.[5]

    Step-by-Step Protocol:

    • Formation of the Imidazole Ring: A substituted dinitroaniline is subjected to reductive cyclization using a reducing agent like tin(II) chloride dihydrate in an acidic medium (e.g., acetic acid or HCl) at reflux.[5]

    • Hydrolysis: The resulting intermediate is hydrolyzed with aqueous acid (e.g., 10% HCl) at reflux to yield the corresponding 5-substituted-benzimidazol-2-amine.[5]

    • Sulfonylation: The benzimidazolamine is dissolved in a suitable solvent like pyridine. The desired substituted benzenesulfonyl chloride is added portion-wise, and the mixture is stirred, often at an elevated temperature, until the reaction is complete (monitored by TLC).

    • Work-up and Purification: The reaction mixture is quenched with water or ice, and the resulting precipitate is filtered, washed, and dried. The crude product is then purified using an appropriate technique, such as recrystallization or silica gel column chromatography, to yield the final compound.

    Antimicrobial Susceptibility Testing: Broth Microdilution

    This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

    Step-by-Step Protocol:

    • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

    • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium (e.g., MRSA) to a final concentration of ~5 x 10⁵ CFU/mL.

    • Controls: Positive (bacteria, no compound) and negative (medium only) growth controls are included on each plate. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.[5]

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

    Conclusion and Future Perspectives

    The N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide scaffold is a highly "tunable" platform for drug discovery. The SAR data clearly indicate that:

    • Antimicrobial activity is strongly enhanced by electron-withdrawing groups on the benzimidazole ring.

    • Anticancer activity against specific kinases can be dramatically improved with potent electron-withdrawing groups on the benzenesulfonamide ring.

    • Enzyme inhibition (e.g., CAs, cholinesterases) is highly sensitive to substitutions on both aromatic systems, allowing for the development of isoform-selective inhibitors.

    Future research should focus on exploring the role of the ethyl linker by synthesizing more rigid or conformationally constrained analogs to map the optimal spatial orientation of the two pharmacophores. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate physicochemical properties with biological activity, accelerating the design of new, more potent, and selective therapeutic agents.[10][13][14][15]

    References

    • Yáñez, M., et al. (2005). Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. Journal of Medicinal Chemistry.
    • Zubrienė, A., et al. (2014). Benzenesulfonamides with benzimidazole moieties as inhibitors of carbonic anhydrases I, II, VII, XII and XIII. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(1), 124-31. Available at: [Link]

    • Yurttaş, L., et al. (2010). Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. Molecules, 16(1), 143-158. Available at: [Link]

    • Al-Ostoot, F.H., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(23), 7356. Available at: [Link]

    • Omar, M.A., et al. (2024). New benzimidazole-alkanesulfonate conjugates as cholinesterase inhibitors with in vitro and in silico validation. Scientific Reports. Available at: [Link]

    • Singh, S. (2019). 3D-QSAR CoMFA Studies on Benzenesulfonamides with Benzimidazole Moieties as Inhibitors of Carbonic Anhydrases XII as Antitumor Agents. Current Enzyme Inhibition, 15(1), 58-63. Available at: [Link]

    • Kuzmanović, S., et al. (2013). Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae. Acta Chimica Slovenica, 60(1), 26-33. Available at: [Link]

    • (2018). QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. ResearchGate. Available at: [Link]

    • El-Awady, E., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry, 247, 115040. Available at: [Link]

    • Sahu, V.K., et al. (2022). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

    • Omar, M.A., et al. (2026). New benzimidazole-alkanesulfonate conjugates as cholinesterase inhibitors with in vitro and in silico validation. Scilit. Available at: [Link]

    • El-Gohary, N.S.M., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5910. Available at: [Link]

    • Ghorab, M.M., et al. (2016). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica, 8(1), 347-361. Available at: [Link]

    • Durdagi, S., et al. (2009). A QSAR Study on Relationship Between Structure of Sulfonamides and Their Carbonic Anhydrase Inhibitory Activity Using the Eigenvalue (EVA) Method. Journal of Chemical Information and Modeling, 49(9), 2107-2116. Available at: [Link]

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    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

    Author: BenchChem Technical Support Team. Date: March 2026

    For professionals in research, discovery, and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the known hazardous properties of its core chemical moieties—benzimidazole and benzenesulfonamide—and established principles of hazardous waste management.

    The foundational principle of this guide is to treat N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide as a hazardous chemical waste. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact. Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or down the sanitary sewer.[1][2]

    Part 1: Hazard Profile Analysis and Initial Precautions

    • Benzimidazole Derivatives: This class of compounds can exhibit a range of biological activities and potential toxicities. Some benzimidazoles are used as pharmaceuticals, while others may be investigated for their pesticidal properties.[3] Therefore, it is prudent to handle them as potentially bioactive and hazardous.

    • Benzenesulfonamide Derivatives: Benzenesulfonamides can be harmful if swallowed and may cause skin, eye, or respiratory irritation.[4][5]

    Based on this analysis, N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide should be handled as a hazardous substance with the potential for irritation and toxicity.

    Immediate Safety Precautions:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat when handling this compound.[2][4]

    • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]

    • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

    Part 2: Step-by-Step Disposal Protocol

    The disposal of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] The following steps provide a clear workflow for the safe accumulation and preparation of this waste for pickup.

    Step 1: Waste Segregation and Container Selection

    Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

    • Dedicated Waste Container: Designate a specific, sealable, and chemically compatible container for all waste containing N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide. Glass or high-density polyethylene (HDPE) containers are generally suitable.[8][9] The original chemical container is often the best choice for storing its own waste.[9]

    • Waste Streams:

      • Solid Waste: Collect all contaminated solid materials, such as gloves, weighing papers, pipette tips, and contaminated silica gel, in a designated solid hazardous waste container.[8]

      • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. As this is a non-halogenated organic compound, it should be placed in a "NON-HALOGENATED WASTE" container if your institution's waste stream allows for this segregation.[5][8] Do not mix with halogenated solvents or other incompatible waste streams.[10]

    Step 2: Waste Container Labeling

    Accurate and clear labeling is a regulatory requirement and essential for safety.

    • Label Contents: The waste container must be clearly labeled with the words "Hazardous Waste."[8][10]

    • Chemical Identification: The full chemical name, "N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide," must be written out. Avoid using abbreviations or chemical formulas.[8]

    • Hazard Identification: Indicate any known or suspected hazards (e.g., "Toxic," "Irritant").

    Step 3: Waste Accumulation and Storage

    • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[10] This area should be under the control of laboratory personnel and away from general traffic.

    • Container Management: Keep the waste container closed at all times except when adding waste.[9][10] Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.

    • Segregation in Storage: Store the waste container segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[10][11][12]

    Step 4: Arranging for Professional Disposal

    • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.[1][13]

    • Documentation: Complete any required waste pickup forms, ensuring all information is accurate and complete.

    Disposal of Empty Containers

    Empty containers that previously held N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide must also be managed carefully.

    • Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]

    • Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste container.[9]

    • Container Disposal: After triple rinsing and removal or defacing of the original label, the container may be disposed of as regular non-hazardous waste, such as in a designated glass or plastic recycling bin, in accordance with institutional policy.[14][15]

    Part 3: Spill Management

    In the event of a spill, the following steps should be taken:

    • Evacuate and Alert: Evacuate the immediate area and inform your laboratory supervisor and institutional EHS office.[13]

    • Containment: If you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[2]

    • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Decontamination: Clean the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.[2]

    Part 4: Visualizing the Disposal Workflow

    The following diagram illustrates the decision-making process for the proper disposal of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide.

    DisposalWorkflow Disposal Workflow for N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide start Generation of Waste (Pure compound, solutions, contaminated materials) assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Gloves, paper, pipette tips, etc.) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) assess_waste->liquid_waste Liquid empty_container Empty Original Container assess_waste->empty_container Empty Container select_container_solid Select Labeled Solid Hazardous Waste Container solid_waste->select_container_solid select_container_liquid Select Labeled Liquid Hazardous Waste Container (Non-Halogenated) liquid_waste->select_container_liquid collect_solid Collect Solid Waste select_container_solid->collect_solid collect_liquid Collect Liquid Waste select_container_liquid->collect_liquid seal_container Securely Seal Container (When full or no longer in use) collect_solid->seal_container collect_liquid->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage request_pickup Request Pickup from Institutional EHS storage->request_pickup disposal Professional Disposal by Licensed Contractor request_pickup->disposal triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (Deface label, follow institutional policy) triple_rinse->dispose_container collect_rinsate->select_container_liquid

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide
    Reactant of Route 2
    Reactant of Route 2
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    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。